Synthesis Pathway and Mechanistic Evaluation of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Executive Summary The synthesis of highly substituted benzanilides is a critical operation in the development of modern agrochemical libraries and small-molecule pharmaceuticals. The target compound, N-(2-ethyl-6-methylp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly substituted benzanilides is a critical operation in the development of modern agrochemical libraries and small-molecule pharmaceuticals. The target compound, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8) [1], commercially referenced as 2',4-dimethyl-6'-ethylbenzanilide [2], presents a unique synthetic challenge due to severe steric crowding around the nucleophilic nitrogen center. This technical whitepaper details the mechanistic rationale, retrosynthetic pathways, and validated step-by-step protocols required to synthesize this sterically hindered amide with high atom economy and purity.
Structural Analysis & Mechanistic Rationale
The Challenge of Steric Hindrance
When working with 2-ethyl-6-methylaniline, the nucleophilicity of the primary amine is severely compromised. The ortho-ethyl and ortho-methyl groups create a dense steric "shield" around the nitrogen lone pair. In standard peptide-coupling conditions (e.g., EDC/HOBt or HATU with a carboxylic acid), the bulky active ester intermediate cannot easily be attacked by the hindered aniline. This steric clash leads to extended reaction times and often results in the irreversible rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea dead-end [3].
The Biphasic Solution (Schotten-Baumann)
To bypass this kinetic barrier, we must increase the electrophilicity of the carbonyl carbon. Converting 4-methylbenzoic acid to 4-methylbenzoyl chloride provides a highly reactive, unhindered electrophile. However, reacting an acyl chloride with an amine generates hydrogen chloride (HCl). If the HCl protonates our starting aniline, the amine becomes completely non-nucleophilic, stalling the reaction at 50% conversion.
The elegant and industrially scalable solution is the biphasic Schotten-Baumann reaction [4]. By utilizing an aqueous sodium hydroxide (NaOH) phase and a dichloromethane (DCM) organic phase, the aniline and acyl chloride react at the liquid-liquid interface. The generated HCl is immediately partitioned into the aqueous layer and neutralized by NaOH [5]. Crucially, the NaOH remains in the water, preventing it from rapidly hydrolyzing the lipophilic acyl chloride.
Logical mapping of coupling strategies for sterically hindered anilines.
Retrosynthetic Strategy
The retrosynthetic disconnection of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide relies on the cleavage of the central C-N amide bond. This yields two readily available building blocks: the nucleophilic 2-ethyl-6-methylaniline and the electrophilic 4-methylbenzoyl chloride.
Retrosynthetic disconnection of the sterically hindered benzanilide.
This protocol is designed as a self-validating system. The sequential workup steps specifically target unreacted starting materials, ensuring that the final organic layer contains only the target product.
Sodium hydroxide (NaOH): 1.5 equiv (15 mmol, 0.60 g) dissolved in 15 mL H₂O
Dichloromethane (DCM): 30 mL
Step-by-Step Workflow:
Preparation: Dissolve 2-ethyl-6-methylaniline in 30 mL of DCM in a 100 mL round-bottom flask. Add the aqueous NaOH solution to create a biphasic system.
Temperature Control: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic hydrolysis of the acyl chloride by the aqueous base, preserving the electrophile for the amine.
Addition: Dilute 4-methylbenzoyl chloride in 5 mL of DCM. Add this solution dropwise over 15 minutes to the reaction flask.
Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir vigorously for 3 hours. Causality: High-shear stirring is critical to maximize the interfacial area between the aqueous and organic layers, ensuring rapid HCl neutralization [4].
Self-Validating Workup: Transfer the mixture to a separatory funnel and isolate the organic layer.
Wash with 1M HCl (15 mL) to protonate and remove any unreacted aniline into the aqueous waste.
Wash with saturated NaHCO₃ (15 mL) to deprotonate and remove any hydrolyzed 4-methylbenzoic acid.
Wash with brine (15 mL) and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Step-by-step experimental workflow for the biphasic Schotten-Baumann amidation.
For environments where halogenated reagents must be avoided, catalytic amidation offers a direct route from the carboxylic acid [3].
Step-by-Step Workflow:
Combine 4-methylbenzoic acid (1.0 equiv) and 2-ethyl-6-methylaniline (1.1 equiv) in toluene.
Add a boronic acid catalyst (e.g., 5 mol% 3,4,5-trifluorophenylboronic acid).
Equip the flask with a Dean-Stark apparatus and reflux at 110 °C for 24 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the unfavorable thermodynamic equilibrium toward the amide product.
Cool to room temperature, wash with 1M NaOH and 1M HCl, and concentrate under vacuum.
Quantitative Process Analytics
The selection between Protocol A and Protocol B depends heavily on the scale of synthesis and environmental constraints. The table below summarizes the quantitative metrics of both pathways.
Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles". Synthetic Communications (ResearchGate). URL: [Link]
Architecting Rigidity: A Technical Guide to the Physicochemical and Synthetic Profiling of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Executive Summary & Scaffold Significance In contemporary medicinal chemistry and materials science, the strategic introduction of steric bulk is a proven tactic for rigidifying molecular conformations, thereby enhancing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Significance
In contemporary medicinal chemistry and materials science, the strategic introduction of steric bulk is a proven tactic for rigidifying molecular conformations, thereby enhancing target binding affinity and metabolic stability. N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8) serves as a quintessential model for sterically hindered N-arylbenzamides[1],.
N-arylbenzamide derivatives have unequivocally established themselves as a privileged scaffold in drug discovery[2]. However, the presence of ortho-substituents (an ethyl and a methyl group) on the aniline ring fundamentally alters the molecule's physicochemical behavior, introducing profound rotational barriers and synthetic challenges. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and characterization strategies for this complex chemical entity.
Physicochemical Profiling
The physical properties of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide are dictated by its lipophilic core and the restricted geometry of its amide bond. Below is a summary of its core quantitative data[1],[3].
The most critical feature of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is its conformational restriction.
The Causality of Atropisomerism:
In standard amides, the N-C(aryl) bond rotates freely. However, in this molecule, the bulky ortho-ethyl and ortho-methyl groups physically clash with the carbonyl oxygen and the amide proton during rotation[4],[5]. This steric interference forces the molecule to adopt a non-planar geometry, pushing the transition state energy barrier (
) for rotation significantly high (often > 60-80 kJ/mol)[4]. Consequently, the molecule exists as a mixture of slowly interconverting rotamers (atropisomers) at room temperature: the syn-conformer (carbonyl oxygen on the same side as the ortho-ethyl group) and the anti-conformer.
Caption: Conformational dynamics and atropisomer interconversion via an orthogonal transition state.
Synthetic Methodologies for Sterically Hindered Amides
Standard peptide coupling reagents (e.g., HATU, EDC) often fail or require excessive heating when applied to 2-ethyl-6-methylaniline. The ortho-alkyl groups shield the nucleophilic nitrogen, preventing its attack on bulky activated esters. To overcome this, we employ two distinct, high-efficiency pathways.
This method utilizes the highly reactive 4-methylbenzoyl chloride to force the amidation forward, utilizing a non-nucleophilic base as an acid scavenger.
Step-by-Step Methodology:
Initiation: Dissolve 1.0 eq of 2-ethyl-6-methylaniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a proton sponge, neutralizing the HCl byproduct without competing as a nucleophile due to its own steric bulk.
Electrophilic Activation: Cool the system to 0 °C. Dropwise, add 1.2 eq of 4-methylbenzoyl chloride. The low temperature prevents exothermic side reactions (e.g., ketene formation or double acylation).
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validating Quench & Workup:
Wash the organic layer with 1M HCl (aqueous). Validation: This protonates any unreacted 2-ethyl-6-methylaniline, pulling it into the aqueous layer.
Wash with saturated NaHCO3 (aqueous). Validation: This hydrolyzes unreacted acid chloride into 4-methylbenzoic acid, pulling it into the aqueous layer as a sodium salt.
Result: If the organic layer shows a single UV-active spot on TLC, the system has successfully self-purified, validating the completion of the coupling.
When steric hindrance completely abrogates aniline nucleophilicity, polarity reversal is required. As demonstrated by Schäfer and Bode, converting the hindered amine into a Grignard reagent creates a hyper-nucleophile that readily attacks isocyanates, bypassing the tetrahedral intermediate bottleneck of standard amidation[6],[7].
Step-by-Step Methodology:
Convert 2-bromo-1-ethyl-3-methylbenzene to its corresponding aryl Grignard reagent using Mg turnings in THF.
Add the Grignard reagent dropwise to a solution of 4-methylphenyl isocyanate at -78 °C.
Quench with saturated NH4Cl to yield the sterically hindered amide directly in high yield[6].
Caption: Workflow of Schotten-Baumann synthesis for sterically hindered N-arylbenzamides.
Analytical Characterization
Validating the structure of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide requires accounting for its dynamic nature:
NMR Spectroscopy (EXSY): Standard 1H-NMR at 298 K may show broadened peaks for the ortho-ethyl and ortho-methyl protons due to intermediate exchange rates between rotamers. Variable Temperature (VT) NMR or 2D EXSY (Exchange Spectroscopy) is required to calculate the exact rotational barrier (
)[4]. Cooling the sample to 253 K will resolve the broadened signals into distinct peaks representing the syn and anti conformers[4].
LC-MS: Electrospray ionization (ESI+) will yield a distinct [M+H]+ peak at m/z 254.3, confirming the molecular weight of the coupled product[3].
Applications in Drug Discovery
The deliberate synthesis of highly hindered amides like N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is not merely an academic exercise; it is a vital strategy in rational drug design.
Targeting Protein-Protein Interactions: Rigid N-arylbenzamides are frequently utilized as dimerization inhibitors (e.g., STAT3 inhibitors), where the orthogonal orientation of the aryl rings perfectly fits into deep, hydrophobic SH2 domain pockets[8].
Allosteric Modulators: Similar cyano- and fluoro-substituted N-arylbenzamides act as negative allosteric modulators (NAMs) for mGlu5 receptors, where the restricted conformation is critical for maintaining CNS exposure and receptor selectivity[9].
Determining the Solubility of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. In the absence of ex...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles of solubility, presents robust experimental protocols for its quantitative and qualitative assessment, and offers illustrative data from a structurally related compound to guide experimental design and data interpretation.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, understanding its solubility is paramount for a variety of applications, including:
Drug Development : Aqueous solubility is a key determinant of a drug's bioavailability and therapeutic efficacy. Poor solubility can hinder absorption and lead to suboptimal in vivo performance.
Process Chemistry : Knowledge of solubility in various organic solvents is crucial for designing efficient purification, crystallization, and formulation processes.
In Vitro Assays : Achieving accurate and reproducible results in biological screening assays is dependent on the compound being fully dissolved in the assay medium.
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[1] This means that substances with similar polarities are more likely to be soluble in one another.[1][2] The solubility of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is governed by the interplay of its structural features:
Amide Group (-CONH-) : This central functional group is polar and can participate in hydrogen bonding, which promotes solubility in polar solvents.
Aromatic Rings : The two substituted benzene rings are largely nonpolar, contributing to solubility in less polar organic solvents.
Alkyl Substituents (-C2H5, -CH3) : These nonpolar groups increase the lipophilicity ("fat-loving" nature) of the molecule, which generally decreases aqueous solubility but can enhance solubility in nonpolar organic solvents.
Given this structure, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is anticipated to have low solubility in water and higher solubility in various organic solvents. The precise solubility will depend on the specific solvent and the temperature.
Caption: Chemical structure of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
Syringe filters (e.g., 0.22 µm or 0.45 µm, selected for solvent compatibility)
High-Performance Liquid Chromatography (HPLC) or Ultra-Violet/Visible (UV/Vis) spectrophotometer
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solution: Add an excess amount of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution is formed.[3][4]
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[5][6]
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation at a high speed, followed by careful collection of the supernatant.[4] Alternatively, the supernatant can be filtered through a syringe filter.[5]
Sample Preparation for Analysis: Aspirate a precise volume of the clear supernatant and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry. A calibration curve must be prepared using standard solutions of the compound at known concentrations.
Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor. The results are typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).
Caption: Workflow of the shake-flask method for solubility determination.
Qualitative and Semi-Quantitative Solubility Assessment
Before performing a full quantitative analysis, a preliminary qualitative assessment can efficiently guide solvent selection.
Experimental Protocol
Procedure:
Place a small, consistent amount (e.g., 1-2 mg) of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide into a series of small test tubes.
To each tube, add a specific volume (e.g., 1 mL) of a different solvent, covering a range of polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
Vortex or shake each tube vigorously for approximately 60 seconds.[7]
Visually inspect each tube for the presence of undissolved solid.
Classify the solubility as:
Soluble: No visible solid particles.
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
Insoluble: No apparent change in the amount of solid.
This initial screening provides a rapid understanding of the compound's general solubility profile and helps prioritize solvents for quantitative analysis.
Illustrative Data: Solubility of Benzamide
While specific data for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is not available, examining the solubility of a simpler, structurally related compound like benzamide can be instructive.[8][9] The data in the table below illustrates the type of results that would be generated from the experimental protocols described above.
Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures
Solvent
Temperature (K)
Molar Fraction Solubility (x10^2)
Methanol
283.15
18.54
298.15
24.81
313.15
32.25
Ethanol
283.15
9.87
298.15
13.56
313.15
18.23
Acetone
283.15
14.21
298.15
19.12
313.15
25.03
Ethyl Acetate
283.15
2.15
298.15
3.17
313.15
4.54
Water
283.15
0.18
298.15
0.24
313.15
0.33
This data is for the related compound benzamide and is intended for illustrative purposes only. Data adapted from multiple sources.[8][9]
Key Observations from Illustrative Data:
Effect of Polarity: Benzamide shows higher solubility in polar protic (methanol, ethanol) and polar aprotic (acetone) solvents compared to the less polar ethyl acetate and highly polar water.
Effect of Temperature: For all solvents, solubility increases with an increase in temperature, which is a common trend for the dissolution of solid compounds.[10]
Conclusion and Recommendations
A thorough understanding of the solubility of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is essential for its successful application in research and development. In the absence of published data, this guide provides the necessary theoretical foundation and practical methodologies to determine its solubility profile.
It is recommended that researchers:
Begin with a qualitative solubility screen to identify promising solvents.
Employ the rigorous shake-flask method to determine the quantitative thermodynamic solubility in key solvents relevant to their specific application (e.g., aqueous buffers for biological assays, organic solvents for synthesis and purification).
Investigate the effect of temperature on solubility, as this can be critical for processes like crystallization.
By systematically applying these protocols, a comprehensive and reliable solubility profile for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide can be established, enabling its effective use in further scientific endeavors.
References
University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
Unknown. (n.d.). Qualitative Analysis of Organic Compounds. [Link]
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. [Link]
Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]
Unknown. (2024). Solubility test for Organic Compounds. [Link]
Scribd. (n.d.). Solubility Testing of Organic Compounds. Scribd. [Link]
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. CSUB. [Link]
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]
ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]
"N-(2-ethyl-6-methylphenyl)-4-methylbenzamide" melting point
An In-depth Technical Guide to the Melting Point of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide This technical guide provides a comprehensive framework for the determination and understanding of the melting point of the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Melting Point of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
This technical guide provides a comprehensive framework for the determination and understanding of the melting point of the novel compound, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. In the absence of established experimental data for this specific molecule, this document serves as a procedural and theoretical resource for researchers, scientists, and drug development professionals. The guide details the synthesis, purification, and characterization of the target compound, followed by a thorough exploration of both theoretical and experimental approaches to ascertain its melting point. Methodologies for computational prediction using Quantitative Structure-Property Relationship (QSPR) principles, and experimental determination via capillary melting point apparatus and Differential Scanning Calorimetry (DSC), are presented with detailed, step-by-step protocols. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating system for the physical characterization of novel crystalline organic compounds.
Introduction: The Significance of Melting Point in Drug Discovery and Development
The melting point of a crystalline solid is a fundamental physical property that provides critical insights into its purity, identity, and polymorphic form. In the context of drug development, a well-defined melting point is a key parameter that influences a compound's solubility, dissolution rate, and ultimately, its bioavailability. For a novel compound such as N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, a thorough understanding of its melting characteristics is a prerequisite for further formulation and preclinical studies.
This guide addresses the absence of literature data on the melting point of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide by providing a comprehensive roadmap for its determination. We will begin with the synthesis and purification of the compound, as the presence of impurities can significantly depress and broaden the melting range[1]. Subsequently, we will delve into both predictive and experimental methods to establish this crucial physical constant.
Synthesis, Purification, and Characterization of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
A reliable melting point determination is contingent on the purity of the sample. This section outlines a proposed synthetic route, purification protocol, and the necessary characterization to confirm the identity and purity of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Proposed Synthesis
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide can be achieved via a standard amide coupling reaction between 4-methylbenzoyl chloride and 2-ethyl-6-methylaniline.
Reaction Scheme:
Figure 1: Proposed synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Experimental Protocol:
Preparation of 4-methylbenzoyl chloride: To a solution of 4-methylbenzoic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The reaction is typically stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
Amide Coupling: Dissolve 2-ethyl-6-methylaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and cool to 0 °C. Add a non-nucleophilic base, such as triethylamine or pyridine, to act as a proton scavenger. Slowly add a solution of 4-methylbenzoyl chloride in the same solvent to the aniline solution.
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Purification by Recrystallization
The crude N-(2-ethyl-6-methylphenyl)-4-methylbenzamide should be purified by recrystallization to obtain a crystalline solid suitable for melting point analysis. The choice of solvent is critical for effective purification[2][3][4].
Experimental Protocol:
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Recrystallization Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper to remove the charcoal and any insoluble impurities.
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly under vacuum to remove any residual solvent.
Spectroscopic Characterization
To confirm the identity of the synthesized and purified product, a combination of spectroscopic techniques should be employed[5][6].
Technique
Expected Observations for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
¹H NMR
Signals corresponding to the aromatic protons of both rings, the amide N-H proton (if not exchanged with deuterated solvent), the ethyl group (a quartet and a triplet), and the two methyl groups (singlets). The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR
A signal for the carbonyl carbon (typically in the 165-175 ppm range), along with signals for all unique aromatic and aliphatic carbons.
IR Spectroscopy
A characteristic C=O stretching vibration for the amide group (around 1650 cm⁻¹), an N-H stretching vibration (around 3300 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic groups, and C=C stretching vibrations for the aromatic rings.
Mass Spectrometry
The molecular ion peak corresponding to the molecular weight of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (C₁₇H₁₉NO, MW = 253.34 g/mol ). Fragmentation patterns can provide further structural confirmation.
Theoretical Prediction of Melting Point
Before embarking on experimental determination, a theoretical estimation of the melting point can provide a valuable starting point. Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a molecule with its physical properties[7][8].
Principles of QSPR for Melting Point Prediction
The melting point of an organic compound is influenced by several factors that are encoded in its molecular structure[1][9][10][11][12][13]:
Molecular Weight: Generally, an increase in molecular weight leads to a higher melting point due to stronger van der Waals forces.
Intermolecular Forces: The presence of hydrogen bonding (in this case, the N-H group of the amide) and dipole-dipole interactions (from the polar amide bond) will increase the melting point compared to non-polar analogues.
Molecular Symmetry and Packing: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point. The substitution pattern on the phenyl rings will influence the overall symmetry of the molecule.
QSPR models use molecular descriptors that quantify these structural features to predict the melting point. While developing a new QSPR model is beyond the scope of this guide, several online predictors and software packages can provide an estimated melting point based on the compound's structure (SMILES string or chemical name)[14]. It is important to note that these predictions have an associated error and should be used as a guide for planning the experimental determination[15][16][17].
Figure 2: Workflow for QSPR-based melting point prediction.
Experimental Determination of Melting Point
The definitive melting point of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide must be determined experimentally. This section details two common and reliable methods: the capillary method and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is a classical and widely used method for determining the melting point of a crystalline solid[18][19][20].
Experimental Protocol:
Sample Preparation: Ensure the purified N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is completely dry and finely powdered.
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm[21][22][23].
Initial (Rough) Determination: Place the capillary tube in the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting range. This will save time in the subsequent, more accurate measurements[22][24].
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh capillary tube with a new sample, heat at a much slower rate (1-2 °C per minute) as you approach the expected melting point[22].
Recording the Melting Range: Record two temperatures: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted into a clear liquid. A pure compound will have a sharp melting range (typically 0.5-2 °C). A broad melting range is indicative of impurities[1].
Replicate Measurements: Repeat the accurate determination at least two more times with fresh samples to ensure reproducibility.
Parameter
Value/Setting
Rationale
Sample Preparation
Dry, finely powdered
To ensure uniform heat transfer and prevent melting point depression from residual solvent.
Sample Height in Capillary
2-3 mm
An optimal height for clear observation of the melting process.
Heating Rate (Accurate)
1-2 °C/min
Ensures thermal equilibrium between the sample, thermometer, and heating block for an accurate reading.
Number of Replicates
≥ 3
To establish the precision and reliability of the measurement.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature[25][26][27][28][29]. It provides a more quantitative and often more accurate determination of the melting point than the capillary method.
Experimental Protocol:
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified N-(2-ethyl-6-methylphenyl)-4-methylbenzamide into a DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should encompass the expected melting point determined from the QSPR prediction or the capillary method.
Data Analysis: The melting of the sample will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.
Figure 3: Workflow for DSC-based melting point determination.
Data Presentation and Interpretation
All experimental data should be meticulously recorded and presented in a clear and organized manner.
Method
Parameter
Result
QSPR Prediction
Predicted Melting Point (°C)
To be filled with predicted value
Capillary Method
Melting Range (°C) - Replicate 1
To be filled
Melting Range (°C) - Replicate 2
To be filled
Melting Range (°C) - Replicate 3
To be filled
Average Melting Range (°C)
To be calculated
DSC
Onset Temperature (°C)
To be filled
Peak Temperature (°C)
To be filled
Heat of Fusion (J/g)
To be filled
A narrow melting range from the capillary method that is in good agreement with the onset temperature from the DSC analysis is a strong indicator of a pure compound.
Conclusion
This technical guide has provided a comprehensive, step-by-step methodology for determining the melting point of the novel compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. By following the outlined procedures for synthesis, purification, characterization, and both theoretical and experimental melting point determination, researchers can confidently establish this crucial physical property. The principles and protocols detailed herein are broadly applicable to the characterization of other novel crystalline organic compounds, ensuring scientific rigor and data integrity in the drug discovery and development process.
References
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]
De-Valdez, L. A., & Yalkowsky, S. H. (2018). Estimation of Melting Points of Organics. Journal of pharmaceutical sciences, 107(5), 1333–1341. [Link]
Jain, A., & Yalkowsky, S. H. (2004). Estimation of Melting Points of Organic Compounds. Industrial & Engineering Chemistry Research, 43(21), 6847–6851. [Link]
HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]
Scribd. (n.d.). Melting Point Apparatus Experimental Manual. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]
Deeb, O., & Goodarzi, M. (2011). Prediction of melting point for drug-like compounds via QSPR methods. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 417-426. [Link]
University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]
Eastern Mediterranean University, Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
Deeb, O., & Goodarzi, M. (2012). Prediction of melting point for drug-like compounds via QSPR methods. ResearchGate. [Link]
ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
Deeb, O., & Goodarzi, M. (2012). Prediction of melting point for drug-like compounds via QSPR methods. Taylor & Francis Online, 27(3), 417-426. [Link]
Lab Reporter. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
Nabil, B., Soumaya, K., & Djelloul, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. International Journal of Chemistry and Technology, 8(2), 128-136. [Link]
Nabil, B., Soumaya, K., & Djelloul, M. (2024). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. DergiPark. [Link]
A Technical Guide to the Hypothetical Mechanism of Action of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide as a Novel Kinase Inhibitor
Disclaimer: The compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: The compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical mechanism of action based on the well-documented activities of structurally related benzamide derivatives. All data, experimental protocols, and proposed interactions are illustrative and intended to serve as a framework for potential research and development. For the purpose of this guide, the compound will be referred to as BenzaKinib-784 .
Executive Summary
The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action.[1][2] This guide puts forth a hypothetical, yet mechanistically detailed, framework proposing that N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (BenzaKinib-784) functions as a potent and selective Type II inhibitor of Hypothetical Kinase 1 (HK1) , a putative serine/threonine kinase implicated in the progression of solid tumors. We will dissect the proposed binding mode, outline a comprehensive suite of validation experiments, and explore the structure-activity relationships that could drive future optimization efforts. This document is intended for drug discovery scientists, academic researchers, and professionals in the pharmaceutical industry seeking to understand the potential of novel benzamide-based therapeutics.
Introduction: The Emergence of BenzaKinib-784
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (BenzaKinib-784) is an N-aryl benzamide featuring a 4-methylbenzamide core linked to a 2-ethyl-6-methylaniline moiety. While the parent molecule has not been assigned a definitive biological target, its structural motifs are present in numerous compounds known to exhibit kinase inhibitory activity.[3][4][5] Many kinase inhibitors achieve their selectivity by targeting inactive conformations of the enzyme, a strategy that offers a path to overcoming the challenge of inhibiting one kinase out of the more than 500 in the human kinome.[6][7]
Our hypothesis posits that BenzaKinib-784 is a Type II inhibitor that selectively targets the inactive "DFG-out" conformation of HK1. This mode of inhibition, where the inhibitor binds to both the ATP-binding site and an adjacent allosteric pocket, provides a basis for enhanced selectivity compared to traditional ATP-competitive inhibitors.[6]
Proposed Mechanism of Action: Stabilizing the Inactive State
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common driver of cancer. Their catalytic activity is dependent on their conformation, particularly the orientation of the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop.
Active "DFG-in" state: The aspartate residue coordinates a magnesium ion, positioning ATP for catalysis.
Inactive "DFG-out" state: The DFG motif is flipped, exposing a hydrophobic allosteric pocket adjacent to the ATP-binding site.
BenzaKinib-784 is proposed to exploit this inactive conformation. The 4-methylbenzamide portion of the molecule is hypothesized to occupy the adenine-binding region of the ATP pocket, while the N-(2-ethyl-6-methylphenyl) group extends into the deeper allosteric pocket created by the DFG-out conformation. This "lock and key" fit stabilizes the inactive state of HK1, preventing its phosphorylation and subsequent activation, thereby shutting down its downstream signaling cascade.
Hypothetical Binding Mode of BenzaKinib-784 with HK1
Caption: Proposed binding of BenzaKinib-784 to the inactive HK1 kinase.
Experimental Validation: A Step-by-Step Guide
A rigorous, multi-tiered approach is required to validate the proposed mechanism of action. This involves both biochemical and cell-based assays to confirm target engagement and cellular activity.
Tier 1: Biochemical Characterization
The initial step is to confirm direct inhibition of purified HK1 enzyme.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of enzyme activity.[8]
Reagent Preparation:
Prepare a 2X solution of purified recombinant HK1 enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Prepare a 2X solution of a specific peptide substrate for HK1 and ATP at a concentration equal to the Kₘ of HK1.
Create a 10-point serial dilution of BenzaKinib-784 in DMSO, then dilute further in kinase buffer.
Assay Procedure:
Add 5 µL of the BenzaKinib-784 dilution to a 384-well plate.
Add 5 µL of the 2X HK1 enzyme solution and incubate for 30 minutes at room temperature to allow for compound binding.
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
Incubate for 60 minutes at 30°C.
Stop the reaction and measure ADP production by adding 20 µL of ADP-Glo™ Reagent, followed by a 40-minute incubation.
Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
Data Analysis:
Plot the percentage of inhibition against the logarithm of the BenzaKinib-784 concentration.
Fit a sigmoidal dose-response curve to the data to determine the IC₅₀ value.
Tier 2: Cellular Target Engagement and Functional Effects
Confirmation in a cellular context is crucial to ensure the compound can penetrate cells and inhibit the target.
Protocol 2: Western Blot Analysis of Substrate Phosphorylation
This experiment determines if BenzaKinib-784 can inhibit HK1 activity within a living cell.[9]
Cell Culture and Treatment:
Culture a human cancer cell line known to have active HK1 signaling (e.g., a lung carcinoma cell line).
Treat the cells with varying concentrations of BenzaKinib-784 (e.g., from 0.1 to 10 µM) for 2 hours.
Protein Extraction and Quantification:
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour.
Probe the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate of HK1 (p-Substrate).
Wash the membrane and probe with an HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate.
Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH).
Data Analysis:
Quantify the band intensities to determine the ratio of p-Substrate to total substrate at each concentration of BenzaKinib-784.
Experimental Validation Workflow
Caption: A tiered workflow for the validation of BenzaKinib-784's mechanism.
Structure-Activity Relationship (SAR) Insights
Understanding how modifications to the BenzaKinib-784 scaffold affect its activity is key to optimizing its therapeutic potential. The SAR for benzamide derivatives often reveals that small changes can significantly impact potency and selectivity.[2][10]
Molecular Region
Modification
Hypothesized Impact on HK1 Inhibition
Rationale
4-Methylbenzamide
Replace methyl with H, Cl, or OMe
Modulate potency
Altering electronic properties can affect hydrogen bonding with the kinase hinge region.
N-(2-ethyl-6-methylphenyl)
Vary the size of alkyl groups (e.g., methyl to isopropyl)
Impact selectivity and potency
The size and hydrophobicity of these groups are critical for optimal fitting into the allosteric pocket.
N-(2-ethyl-6-methylphenyl)
Introduce polar groups on the phenyl ring
Decrease potency
The allosteric pocket is primarily hydrophobic; polar groups may create unfavorable interactions.
Amide Linker
Replace with thioamide or reverse amide
Likely to abolish activity
The specific geometry and hydrogen bonding capacity of the amide linker are often crucial for orienting the two halves of the molecule correctly in the binding site.
Conclusion and Future Perspectives
This guide has presented a plausible, data-driven hypothesis for the mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (BenzaKinib-784) as a Type II inhibitor of the novel kinase HK1. The proposed mechanism, centered on the stabilization of the inactive DFG-out conformation, offers a clear path to achieving high selectivity. The detailed experimental protocols provide a roadmap for validating this hypothesis, from initial biochemical characterization to confirmation of target engagement in a cellular context.
Future work should focus on executing the proposed validation workflow. If the hypothesis is confirmed, extensive SAR studies will be necessary to optimize the potency, selectivity, and pharmacokinetic properties of the BenzaKinib-784 scaffold, with the ultimate goal of developing a novel, targeted therapy for cancer treatment.
References
Fujita, M., et al. (1989). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Medicinal Chemistry. [Link]
Wang, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Slawin, A. M. Z., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. [Link]
Li, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Pharmaceuticals. [Link]
Singh, G., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Zhao, Z., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]
Rovito, R., et al. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Science International Journal. [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. [Link]
Götz, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
National Center for Biotechnology Information. (n.d.). N-(2-ethyl-6-methylphenyl)-4-hydroxybenzamide. PubChem. [Link]
Sun, L., et al. (2006). Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
Zhang, Y., et al. (2024). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure & Dynamics. [Link]
Naito, H., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Sargsyan, A. H., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]
"N-(2-ethyl-6-methylphenyl)-4-methylbenzamide" discovery and history
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide: A Technical Guide to Discovery, Synthesis, and Mechanistic Utility Abstract N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS 198488-87-8) represents a highly specialized, st...
Author: BenchChem Technical Support Team. Date: March 2026
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide: A Technical Guide to Discovery, Synthesis, and Mechanistic Utility
Abstract
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS 198488-87-8) represents a highly specialized, sterically hindered benzanilide scaffold. Originally synthesized during the late-1990s combinatorial chemistry boom, this compound exemplifies the rational design of conformationally restricted molecules for High-Throughput Screening (HTS). This whitepaper explores its historical context, structural causality, mechanism of action as a potential Succinate Dehydrogenase Inhibitor (SDHI), and provides a self-validating protocol for its synthesis.
Historical Context: The Combinatorial Chemistry Boom
In the late 1990s, the pharmaceutical and agrochemical industries experienced a paradigm shift with the advent of parallel synthesis and encoded combinatorial libraries[1]. The goal was to rapidly expand chemical space by synthesizing thousands of structural permutations around privileged scaffolds. The benzanilide pharmacophore—already famous for yielding blockbuster agricultural fungicides like mebenil and flutolanil[2]—became a prime target for diversification.
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide was registered (CAS 198488-87-8) as part of these vast chemical libraries, specifically within the Aldrich Chemical Product Reference (AldrichCPR) catalog[3]. The deliberate introduction of a 2-ethyl-6-methyl substitution pattern on the aniline ring was not random; it was a calculated move to explore the effects of severe steric hindrance on target binding affinity and metabolic stability.
Structural Causality: Atropisomerism and Conformational Locking
The core utility of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide lies in its 3D geometry. Standard amides are planar due to resonance stabilization. However, the bulky ethyl and methyl groups at the ortho positions (2 and 6) of the aniline ring clash violently with the carbonyl oxygen of the benzamide moiety.
This steric repulsion forces the aromatic ring out of the amide plane, restricting rotation around the N-aryl single bond. If the rotational barrier exceeds 20-30 kcal/mol, the molecule exhibits atropisomerism—the existence of stable, non-superimposable conformers[4]. This conformational locking is highly desirable in drug design: it pre-organizes the molecule into a specific bioactive conformation, drastically reducing the entropy lost upon binding to a target protein's active site.
Physicochemical Profile
To understand its behavior in biological assays, we must analyze its quantitative physicochemical properties. The parameters below highlight why this scaffold is ideal for penetrating lipid membranes and binding to hydrophobic pockets.
Property
Value
Causality / Implication in HTS
CAS Number
198488-87-8
Unique identifier from late-90s combinatorial libraries[3].
Well within Lipinski's Rule of 5; ideal for rapid diffusion.
LogP (Predicted)
~3.20
Optimal lipophilicity for partitioning into hydrophobic target sites.
Hydrogen Bond Donors
1 (N-H)
Essential for anchoring to target proteins via hydrogen bonding.
Hydrogen Bond Acceptors
1 (C=O)
Participates in critical dipole interactions within the active site.
Rotatable Bonds
2 (Restricted)
Low entropy cost upon binding due to steric pre-organization.
Mechanistic Target: The SDHI Pharmacophore
While N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is a screening library compound, its structural class (benzanilides) is mechanistically synonymous with Succinate Dehydrogenase Inhibitors (SDHIs)[5].
Mechanism of Action:
Succinate Dehydrogenase (Complex II) is a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain. Benzanilides act as competitive inhibitors by mimicking ubiquinone. The 4-methylbenzoyl moiety anchors the molecule, while the sterically locked 2-ethyl-6-methylphenyl group projects deeply into the hydrophobic ubiquinone-binding pocket of Complex II[6]. This binding physically blocks electron transfer, halting ATP production and triggering cellular apoptosis or pathogen death.
Mechanistic pathway of sterically hindered benzanilides acting as SDHIs.
Self-Validating Synthesis Protocol
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide relies on a modified Schotten-Baumann reaction[7]. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—each step must contain an internal check to ensure causality and prevent downstream failures.
Phase 1: Reaction Setup and Causality
Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2-ethyl-6-methylaniline in anhydrous Dichloromethane (DCM).
Causality: DCM is an aprotic, non-polar solvent that prevents the premature hydrolysis of the highly reactive acyl chloride before it can encounter the sterically hindered aniline.
Base Addition: Add 1.2 eq of Triethylamine (TEA) to the solution.
Causality: TEA acts as an acid scavenger. The reaction generates HCl as a byproduct. Without TEA, HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction prematurely.
Electrophile Addition: Cool the flask to 0°C using an ice bath. Slowly add 1.1 eq of 4-methylbenzoyl chloride dropwise.
Causality: The initial acyl transfer is highly exothermic. Cooling prevents solvent degradation and side reactions (such as ketene formation).
Phase 2: Kinetic Drive and In-Process Validation
4. Thermal Shift: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
Causality: The 2,6-disubstitution on the aniline creates massive steric hindrance. Warming provides the kinetic energy necessary for the tetrahedral intermediate to collapse and eliminate the chloride ion.
5. Validation Check (TLC): Perform Thin-Layer Chromatography (Hexanes:Ethyl Acetate 3:1).
Self-Validation: The disappearance of the lower-Rf aniline spot and the appearance of a higher-Rf UV-active spot confirms the amide bond formation. If aniline remains, add 0.1 eq of 4-methylbenzoyl chloride and stir for an additional hour.
Phase 3: Workup and Final Verification
6. Aqueous Quench: Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted aniline), saturated NaHCO₃ (to neutralize residual acid), and brine.
7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
8. Final Validation (LC-MS/NMR):
Self-Validation: Run LC-MS to confirm the exact mass (m/z 254.1 [M+H]⁺) and >95% purity. ¹H-NMR will show the diagnostic disappearance of the broad NH₂ peak of the aniline and the appearance of a sharp, downfield N-H singlet (~8.0 ppm) characteristic of the secondary amide.
Workflow of the Schotten-Baumann synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
References
Synthetic methods for the implementation of encoded combinatorial chemistry
Source: Journal of the American Chemical Society[1]
URL:[Link]
Atropisomerism in Biphenyl Compounds
Source: Scribd (Conformational Isomerism)[4]
URL:[Link]
Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors
Source: Journal of Agricultural and Food Chemistry[5]
URL:[Link]
Design, Synthesis and Evaluation of Antifungal Activity of Novel Pyrazole-thiazole Carboxamides as Succinate Dehydrogenase Inhibitors
Source: ResearchGate[6]
URL:[Link]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties
Source: PubMed Central (PMC)[7]
URL:[Link]
Flutolanil (Ref: NNF 136) - AERU
Source: University of Hertfordshire (Pesticide Properties DataBase)[2]
URL:[Link]
Application Note: High-Yield Synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide via DMAP-Catalyzed Acylation
Executive Summary & Molecular Identity The target compound, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8), is a highly substituted benzanilide derivative[1]. Benzanilides are privileged scaffolds in dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Identity
The target compound, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8), is a highly substituted benzanilide derivative[1]. Benzanilides are privileged scaffolds in drug development and agrochemistry, often serving as kinase inhibitors or fungicidal agents. However, synthesizing this specific molecule presents a distinct chemical challenge: the 2-ethyl and 6-methyl substituents on the aniline ring create a dense "molecular wall" that severely restricts access to the nitrogen lone pair. This Application Note details a robust, self-validating experimental protocol designed to overcome this steric hindrance using a nucleophilic catalyst, ensuring high yields and exceptional purity.
Mechanistic Rationale & Experimental Design
Standard amide coupling reagents (e.g., EDC, DCC, or HATU) often fail or result in unacceptably low yields when applied to ortho-disubstituted anilines due to sluggish reaction kinetics[2]. To force the amidation to completion, this protocol utilizes a highly reactive acylating agent, 4-methylbenzoyl chloride , combined with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3].
The Causality of the Catalytic Cycle:
Direct attack of the sterically hindered 2-ethyl-6-methylaniline on the acid chloride is kinetically unfavorable. DMAP solves this by acting as a highly nucleophilic, unhindered shuttle. DMAP rapidly attacks the acid chloride to form an N-acylpyridinium intermediate[4]. This intermediate is not only far more electrophilic than the parent acid chloride but also presents the acyl group in a less sterically congested geometry, facilitating the rate-limiting attack by the hindered aniline. N,N-Diisopropylethylamine (DIPEA) is added as an auxiliary base to scavenge the generated HCl, preventing the protonation of the aniline and regenerating the DMAP catalyst.
Figure 1: Mechanistic pathway of the DMAP-catalyzed amidation overcoming steric hindrance.
Materials and Reagents
Reagent
CAS Number
MW ( g/mol )
Equivalents
Role in Synthesis
2-Ethyl-6-methylaniline
24549-06-2
135.21
1.00
Sterically hindered nucleophile
4-Methylbenzoyl chloride
874-60-2
154.59
1.15
Highly reactive electrophile
4-Dimethylaminopyridine (DMAP)
1122-58-3
122.17
0.10
Nucleophilic catalyst
N,N-Diisopropylethylamine (DIPEA)
7087-68-5
129.25
2.00
Non-nucleophilic auxiliary base
Dichloromethane (DCM)
75-09-2
84.93
0.2 M
Anhydrous reaction solvent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system : the success of the reaction is chemically enforced by specific work-up steps that isolate the product based on predictable pKa differences[4].
Step 1: Preparation of the Amine Solution
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon atmosphere, dissolve 2-ethyl-6-methylaniline (10.0 mmol, 1.35 g) in 50 mL of anhydrous DCM.
Add DIPEA (20.0 mmol, 3.48 mL) and DMAP (1.0 mmol, 122 mg) to the stirring solution.
Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the formation of unwanted di-acylated byproducts and controls the exotherm of the subsequent activation step.
Step 2: Activation and Amidation
In a separate dry vial, dissolve 4-methylbenzoyl chloride (11.5 mmol, 1.78 g) in 10 mL of anhydrous DCM.
Add the acid chloride solution dropwise to the cooled amine solution over a period of 15 minutes.
Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir vigorously for 4 hours.
Step 3: Reaction Monitoring
Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1 v/v) solvent system. The sterically hindered aniline will appear as a higher
spot that must completely disappear, replaced by the strongly UV-active product spot.
Step 4: Self-Validating Work-up
Transfer the crude reaction mixture to a separatory funnel and dilute with an additional 40 mL of DCM.
Acid Wash: Wash the organic layer with 1M aqueous HCl (2 x 50 mL). Validation: This step selectively protonates and extracts the DMAP catalyst, excess DIPEA, and any trace unreacted aniline into the aqueous layer, ensuring they do not contaminate the final product.
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL). Validation: This neutralizes residual HCl and extracts any 4-methylbenzoic acid (formed from the unavoidable hydrolysis of excess acid chloride) into the aqueous phase.
Wash with brine (1 x 50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzamide.
Step 5: Purification
Recrystallize the crude solid from a boiling mixture of Ethanol/Water to afford N-(2-ethyl-6-methylphenyl)-4-methylbenzamide as a pure white crystalline solid.
Figure 2: Step-by-step workflow for the synthesis and isolation of the target benzamide.
Expected Analytical Data
If the self-validating work-up is executed correctly, the resulting compound will match the following analytical profile:
Analytical Method
Expected Result / Signal Assignment
Yield & Appearance
> 95% Yield; White crystalline solid
LC-MS (ESI+)
[M+H]+ calculated for C17H20NO: 254.15; Found: 254.2
Application Note: Advanced Purification Protocols for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Introduction & Chemical Context The synthesis of N-(2-ethyl-6-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Rationale
Introduction & Chemical Context
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide presents unique purification challenges rooted in its molecular topography. Formed via the nucleophilic acyl substitution of 4-methylbenzoyl chloride by 2-ethyl-6-methylaniline, the reaction is kinetically hindered. The ortho-ethyl and ortho-methyl groups on the aniline ring create significant steric bulk around the nucleophilic nitrogen.
Because of this steric hindrance, reactions often fail to reach 100% conversion, leaving behind unreacted 2-ethyl-6-methylaniline. Concurrently, the unreacted 4-methylbenzoyl chloride is highly susceptible to hydrolysis during aqueous workup, generating 4-methylbenzoic acid. Therefore, isolating the target neutral amide requires a highly specific, phase-directed purification strategy that chemically discriminates between the basic amine precursor, the acidic hydrolysis byproduct, and the neutral amide product.
Purification Strategy & Causality
As a self-validating system, this purification workflow is divided into three distinct phases, each serving a specific mechanistic purpose:
Phase 1: Liquid-Liquid Extraction (LLE) - The Chemical Filter.
We exploit the differential
values of the reaction components. A rigorous acidic wash (1M HCl) protonates the unreacted sterically hindered amine, forcing it into the aqueous phase as a water-soluble ammonium salt[1],[2]. A subsequent basic wash (Saturated ) deprotonates the 4-methylbenzoic acid byproduct, removing it as a carboxylate salt[1].
Phase 2: Flash Column Chromatography - The Resolution Step.
Following LLE, trace neutral impurities (such as non-polar dimeric byproducts or residual solvent artifacts) remain. Utilizing the pressurized silica gel technique established by W.C. Still (1978), we apply a focused solvent gradient to resolve the target amide from closely eluting neutral contaminants[3],[4].
Phase 3: Mixed-Solvent Recrystallization - The Polishing Step.
To achieve
purity suitable for biological assays or crystallographic studies, a final recrystallization is performed. Amides exhibit strong intermolecular hydrogen bonding, making them ideal candidates for mixed-solvent (ethanol/water) recrystallization. Ethanol acts as the primary solubilizer at reflux, while water acts as the anti-solvent to precisely control the saturation point[5],[6].
Figure 1: Tripartite purification workflow for sterically hindered amides.
Quantitative Data & Specifications
To ensure reproducibility, the following tables summarize the critical parameters and expected behaviors of the compound during the purification sequence.
Table 1: LLE Wash Sequence & Chemical Rationale
Step
Reagent
Target Impurity Removed
Chemical Mechanism
In-Process Control (IPC)
Acid Wash
1M HCl (aq)
2-ethyl-6-methylaniline
Protonation to ammonium chloride salt
Aqueous layer pH < 2
Base Wash
Sat. (aq)
4-methylbenzoic acid
Deprotonation to sodium carboxylate salt
Cessation of evolution
Brine Wash
Sat. NaCl (aq)
Residual Water
Osmotic displacement of from organic phase
Clear organic phase
Table 2: Flash Chromatography Parameters
Parameter
Specification
Rationale
Stationary Phase
Silica Gel (230–400 mesh)
High surface area for optimal resolution of neutral species[4].
Mobile Phase
Hexane / Ethyl Acetate
Standard normal-phase gradient for benzamides.
Target
0.25 - 0.35
Ideal retention factor for maximum column efficiency[4].
Detection
UV at 254 nm
Benzamide chromophore strongly absorbs at 254 nm.
Phase-by-Phase Experimental Protocols
Phase 1: Liquid-Liquid Extraction (LLE)
Objective: Isolate the crude neutral amide from ionic/ionizable starting materials.
Reaction Quench: Upon completion of the coupling reaction, dilute the reaction mixture with Dichloromethane (DCM) (10 mL per gram of theoretical yield).
Acid Wash (Critical Step): Transfer the mixture to a separatory funnel. Add an equal volume of cold 1M HCl. Stopper, invert, and vent immediately. Shake vigorously to ensure maximum interfacial contact. Allow the layers to separate and drain the lower organic (DCM) layer. Causality: The vigorous shaking is required to overcome the steric hindrance of the unreacted amine, ensuring complete protonation[2].
Base Wash: Return the organic layer to the funnel. Add an equal volume of saturated aqueous
. Vent frequently, as the neutralization of residual acid and 4-methylbenzoic acid will evolve gas[2]. Extract the lower organic layer.
Drying: Wash the organic layer with brine, then dry over anhydrous
or . Filter the drying agent and concentrate the filtrate in vacuo to yield the crude amide.
Figure 2: Phase distribution logic during acid-base liquid-liquid extraction.
Phase 2: Flash Column Chromatography
Objective: Remove trace neutral impurities and degradation products.
Column Preparation: Select a glass chromatography column appropriate for the scale of the crude mixture (typically a 20:1 to 30:1 ratio of silica gel to crude product by weight). Slurry-pack the column using 230-400 mesh silica gel in 100% Hexane[4].
Sample Loading: Dissolve the crude amide in a minimum volume of DCM. Carefully apply the solution to the top of the silica bed.
Elution: Elute using a step gradient. Begin with 90:10 Hexane:Ethyl Acetate to wash off non-polar impurities. Gradually increase the polarity to 70:30 Hexane:Ethyl Acetate.
Fraction Collection & IPC: Collect fractions and monitor via Thin Layer Chromatography (TLC). The target N-(2-ethyl-6-methylphenyl)-4-methylbenzamide will typically elute at an
of ~0.3 in a 75:25 Hexane:EtOAc system.
Concentration: Pool the fractions containing the pure product (single spot on TLC) and concentrate in vacuo.
Phase 3: Mixed-Solvent Recrystallization
Objective: Achieve crystalline purity >99% by leveraging hydrogen-bonding networks.
Dissolution: Transfer the chromatographed amide to an Erlenmeyer flask. Add a minimum volume of boiling Ethanol (95%) just until the solid completely dissolves[5]. Causality: Ethanol disrupts the intermolecular amide hydrogen bonds at high temperatures, allowing solvation.
Anti-Solvent Addition: While maintaining the solution at a gentle boil on a hot plate, add hot deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid (cloudy)[6].
Clarification: Add 1-2 drops of boiling ethanol to clear the turbidity, achieving a perfectly saturated solution at the boiling point.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals rather than the kinetic precipitation of amorphous, impurity-trapping solids.
Isolation: Once at room temperature, chill the flask in an ice-water bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Hirsch or Büchner funnel. Wash the crystal cake with a minimal amount of ice-cold 1:1 Ethanol:Water[5],[7].
Drying: Dry the crystals under high vacuum to a constant weight to remove residual solvent trapped in the crystal lattice.
References
Teledyne Labs. "Flash Chromatography Method Development in a Flash." Teledyne Labs. Available at:[Link]
Oxford Academic. "Fundamental Techniques | Modern Organic Synthesis in the Laboratory: A Collection of Standard Experimental Procedures." Oxford Academic. Available at:[Link]
Athabasca University. "Experiment 2: Recrystallization." Athabasca University. Available at:[Link]
Sciencemadness Discussion Board. "How do I best conduct a recrystallization when the impurities are similar solubilities as the product?" Sciencemadness. Available at:[Link]
Application Note: Comprehensive Analytical Methodologies for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Protocols Executive Summary & Physicochemical Profiling N-(2...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals
Document Type: Method Development Guide & Standard Operating Protocols
Executive Summary & Physicochemical Profiling
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8) is a sterically hindered benzanilide derivative. Compounds of this class are frequently investigated in both pharmaceutical screening (e.g., as novel antiviral or antiarrhythmic scaffolds) and agrochemical development (as succinate dehydrogenase inhibitors) [1, 2].
Developing robust analytical methods for this compound requires navigating its specific structural features. The ortho-substitutions (ethyl and methyl groups) on the aniline ring create significant steric hindrance, restricting rotation around the N-phenyl bond. This structural rigidity, combined with a highly hydrophobic profile, dictates the necessity for strong organic modifiers in liquid chromatography to ensure efficient mass transfer and sharp peak shapes[3].
Table 1: Physicochemical & Analytical Properties
Property
Value / Characteristic
Analytical Implication
Molecular Formula
C₁₇H₁₉NO
Dictates precursor mass for MS.
Molecular Weight
253.34 g/mol
Small molecule; highly amenable to LC-MS/MS and GC-MS.
Predicted LogP
~3.20
Highly lipophilic; requires high organic phase (e.g., Acetonitrile) for elution.
UV Absorbance Max
~254 nm
Extended conjugation through the benzamide core allows sensitive UV detection.
Ionization (ESI)
Positive Mode ([M+H]⁺)
Protonation occurs readily at the amide carbonyl oxygen.
Analytical Strategy & Workflow
To provide a holistic analytical framework, this guide establishes two orthogonal methodologies: a high-throughput RP-HPLC-UV method for routine Assay/Purity testing, and a highly sensitive LC-MS/MS method for trace/bioanalytical quantification.
Figure 1: Decision tree for selecting the appropriate analytical methodology based on sample concentration and regulatory requirements.
Protocol 1: RP-HPLC-UV for Purity and Assay (QA/QC)
Expertise & Method Rationale
For routine quality control, Reversed-Phase HPLC with UV detection is the gold standard[4]. While the amide functional group is neutral, the use of a slightly acidic mobile phase (0.1% Formic Acid) is critical. The causality here is two-fold:
Silanol Suppression: The acid protonates residual silanol groups on the C18 stationary phase, preventing secondary interactions that cause peak tailing.
Solvent Selection: Acetonitrile is chosen over Methanol. The steric bulk of the 2-ethyl-6-methylphenyl group increases the compound's hydrodynamic volume; Acetonitrile's lower viscosity and higher elution strength yield superior theoretical plate counts and sharper peaks for hindered benzanilides [1].
Chromatographic Conditions
Table 2: HPLC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (0.1% FA in H₂O)
% Mobile Phase B (Acetonitrile)
0.0
1.0
60
40
2.0
1.0
60
40
8.0
1.0
10
90
10.0
1.0
10
90
10.1
1.0
60
40
15.0
1.0
60
40
Step-by-Step Execution & Self-Validation
System Preparation: Purge the HPLC system with Mobile Phases A and B. Equilibrate the C18 column (150 x 4.6 mm, 5 µm) at 30 °C for 20 minutes at initial conditions (40% B).
Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL using a 50:50 Water:Acetonitrile diluent.
System Suitability Testing (SST): This makes the protocol self-validating. Inject the 50 µg/mL standard six consecutive times.
Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak area %RSD ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 5000. Do not proceed to sample analysis if SST fails [5].
Sample Analysis: Inject 10 µL of prepared samples. Monitor absorbance at 254 nm.
Data Processing: Integrate the main peak (expected retention time ~6.5 minutes). Calculate purity by area normalization or assay by external standard calibration.
Protocol 2: LC-MS/MS for Bioanalytical Trace Quantification
Expertise & Method Rationale
When quantifying this compound in complex biological matrices (e.g., plasma, microsomes) or trace environmental samples, LC-MS/MS is required [2].
Ionization: Electrospray Ionization in positive mode (ESI+) efficiently protonates the amide carbonyl, yielding a robust [M+H]⁺ precursor ion at m/z 254.2.
Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the amide bond cleaves. Due to the stability of the acylium ion, the charge is predominantly retained on the 4-methylbenzoyl fragment, generating a highly abundant product ion at m/z 119.1. A secondary cleavage yields the 2-ethyl-6-methylaniline cation at m/z 136.1, which serves as an excellent qualifier ion to ensure specificity.
Figure 2: ESI+ MS/MS fragmentation pathway of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.
Add 150 µL of cold Acetonitrile (containing an appropriate internal standard, e.g., a deuterated benzanilide).
Vortex aggressively for 2 minutes to disrupt protein binding.
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
Transfer 100 µL of the supernatant to an autosampler vial.
Chromatography: Use a UPLC C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at 0.4 mL/min.
Self-Validating Quality Control (QC): Per FDA Bioanalytical Guidelines [6], intersperse Low, Mid, and High QC samples throughout the run.
Acceptance Criteria: The calculated concentration of at least 67% of the QC samples must be within ±15% of their nominal value. The Signal-to-Noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥ 10.
References
Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. Retrieved from[Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. Retrieved from[Link]
Lee, J., et al. (2024). LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for Pesticide Residues. ACS Publications. Retrieved from[Link]
International Council for Harmonisation (ICH). (2022). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]
Application Note: HPLC Method Development and Validation for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide Introduction & Chemical Profiling The compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8) is...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Method Development and Validation for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Introduction & Chemical Profiling
The compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8) is a highly lipophilic, bis-aromatic amide. Structurally, it consists of a 4-methylbenzoyl moiety linked via an amide bond to a 2-ethyl-6-methylphenyl group. The presence of the bulky ethyl and methyl groups at the ortho positions of the aniline ring induces significant steric hindrance, forcing the two aromatic rings out of coplanarity.
Understanding this 3D conformation and the molecule's physicochemical properties (estimated LogP ~3.5–4.5, neutral amide linkage) is critical for designing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Because the amide nitrogen is non-basic under standard chromatographic conditions, the molecule remains un-ionized across a wide pH range. Therefore, the chromatographic retention mechanism is driven entirely by hydrophobic and
interactions.
Method Development Rationale: The Causality of Experimental Choices
To ensure a self-validating and highly reproducible assay, every parameter in this protocol has been selected based on the specific molecular dynamics of the analyte.
Stationary Phase Selection (Phenyl-Hexyl vs. C18): While a standard C18 column is the traditional starting point for lipophilic molecules[1], the non-coplanar bis-aromatic nature of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide demands orthogonal selectivity. A Phenyl-Hexyl stationary phase is superior here. The flexible hexyl spacer allows the terminal phenyl ring of the stationary phase to intercalate and form strong
stacking interactions with the analyte's aromatic rings, yielding sharper peaks and better shape selectivity than purely dispersive C18 interactions.
Mobile Phase Selection (Acetonitrile vs. Methanol): Due to the compound's high lipophilicity, a strong organic modifier is required for timely elution. Acetonitrile (MeCN) is selected over methanol because it is an aprotic solvent that better solvates the hydrophobic regions of the molecule. Additionally, MeCN has lower viscosity, which reduces system backpressure and improves mass transfer kinetics within the column[1].
Aqueous Additive (0.1% Formic Acid): Even though the analyte is neutral and does not require pH control for ionization, 0.1% Formic Acid (FA) is added to the aqueous phase. The resulting acidic pH (~2.7) ensures that residual silanol groups on the silica support remain fully protonated (Si-OH), preventing secondary interactions that commonly cause peak tailing in amide analyses[2].
Experimental Protocols
The following protocol is designed as a self-validating system. System Suitability Testing (SST) must be verified prior to sample analysis to ensure the integrity of the data.
Reagents and Materials
Analyte: N-(2-ethyl-6-methylphenyl)-4-methylbenzamide reference standard (Purity
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.
Step-by-Step Sample Preparation
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas by sonication for 10 minutes.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of 100% Acetonitrile (required to overcome the initial hydrophobicity), then make up to volume with the 50:50 diluent.
Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds.
Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate to prevent adsorption artifacts.
Optimized HPLC Conditions
Parameter
Condition
Rationale
Column
Phenyl-Hexyl (150 × 4.6 mm, 3.5 µm)
Maximizes interactions for aromatic amides.
Mobile Phase A
Water + 0.1% Formic Acid
Suppresses residual silanol activity.
Mobile Phase B
Acetonitrile
Provides optimal elution strength and low viscosity.
Elution Mode
Isocratic: 40% A / 60% B
Ensures baseline stability and reproducible retention.
Flow Rate
1.0 mL/min
Balances analysis time with optimal van Deemter efficiency.
Column Temperature
30°C
Stabilizes solvent viscosity and retention times.
Injection Volume
10 µL
Prevents column overloading while maintaining sensitivity.
Detection
UV at 254 nm
Targets the strong chromophore of the conjugated aromatic system.
Method Validation Workflow
To ensure regulatory compliance, the developed method must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle approach, robustness, and statistical data evaluation[3].
Figure 1: Analytical lifecycle and ICH Q2(R2) validation workflow for HPLC method development.
Data Presentation: System Suitability & Validation Metrics
A self-validating protocol requires strict System Suitability Testing (SST) criteria. The system must pass these parameters using 5 replicate injections of the Working Standard before any sample analysis begins.
Table 1: System Suitability Criteria & Representative Data
Self-Validation Checkpoint: To ensure the system does not drift during a long sequence, a bracketing standard (50 µg/mL) must be injected every 10 samples. If the bracketing standard deviates by >2.0% from the initial SST area response, the run is automatically invalidated, and the root cause (e.g., mobile phase evaporation, column degradation) must be investigated.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][3]
Practical HPLC Method Development (2nd Edition) . Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch. John Wiley & Sons. Available at:[Link][1]
Amide-decorated reusable C18 silica-packed columns for the rapid, efficient and sequential separation of lanthanoids using reversed phase-high performance liquid chromatography . Journal of Chromatography A. Available at:[Link][2]
Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Abstract This document provides a detailed, research-grade protocol for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. Designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a detailed, research-grade protocol for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this guide offers more than a sequence of steps; it delves into the rationale behind each experimental choice, ensuring a deep understanding of the methodology. This self-validating protocol is grounded in established NMR principles and supported by references to authoritative literature, empowering the user to acquire high-fidelity, publishable-quality data for this and structurally related molecules.
Introduction: The Significance of Structural Elucidation
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is a substituted aromatic amide. The precise arrangement of its constituent functional groups—the 2-ethyl-6-methylphenyl moiety and the 4-methylbenzoyl group linked by an amide bond—is critical to its chemical properties and potential biological activity. Unambiguous structural confirmation is therefore a prerequisite for any further investigation in a research or development context.
NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including atom connectivity, spatial proximity, and electronic environment. This application note outlines a systematic approach to acquiring and interpreting a full suite of NMR spectra for the title compound.
Molecular Structure and Predicted Spectral Features
A foundational understanding of the molecule's structure is essential for designing the NMR experiments and for the subsequent spectral interpretation. The structure of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is presented below.
Caption: Molecular structure of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Due to hindered rotation around the amide C-N bond and the aryl-N bond, the molecule may exhibit complex spectral features. The 2,6-disubstitution on the aniline ring will significantly influence the chemical shifts of the aromatic protons on that ring.
Experimental Protocols
Sample Preparation: The Foundation of Quality Data
High-quality NMR data begins with meticulous sample preparation. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities.
Protocol:
Mass Determination: Accurately weigh 5-10 mg of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide for ¹H NMR and 20-50 mg for ¹³C NMR experiments into a clean, dry vial. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[2]
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility in CDCl₃ is limited; the amide N-H proton is often more clearly observed in DMSO-d₆.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, brief sonication can be employed.
Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm. Most commercially available deuterated solvents contain TMS. If not, add a very small amount (less than 1 µL) to the NMR tube.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition: A Multi-faceted Approach
A comprehensive structural elucidation requires a suite of NMR experiments. The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.
Place the sample into the NMR magnet.
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
Shim the magnetic field to optimize its homogeneity across the sample volume. This is indicated by a sharp and symmetrical lock signal.
Tune and match the probe for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.
Parameter
¹H NMR
¹³C NMR
Pulse Program
zg30
zgpg30
Spectral Width (ppm)
-2 to 12
-10 to 220
Acquisition Time (s)
3-4
1-2
Relaxation Delay (s)
2-5
2
Number of Scans
8-16
1024-4096
Temperature (K)
298
298
Rationale for Parameter Selection:
Pulse Program: zg30 is a standard 30-degree pulse experiment for quantitative ¹H NMR. zgpg30 incorporates proton decoupling for ¹³C NMR, resulting in sharp singlets for each unique carbon, which simplifies the spectrum.[4]
Spectral Width: The chosen ranges encompass the expected chemical shifts for all protons and carbons in the molecule, from aliphatic to aromatic and carbonyl regions.
Relaxation Delay: A sufficient relaxation delay ensures that all nuclei have returned to their equilibrium state before the next pulse, which is important for accurate integration in ¹H NMR.
Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. More scans are required for the less sensitive ¹³C nucleus.[2]
2D NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra.
A. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[5]
Protocol:
Load a standard COSY parameter set.
Set the spectral widths in both dimensions (F1 and F2) to match the ¹H spectral width.
Acquire the data with a sufficient number of increments in the F1 dimension (e.g., 256-512) to ensure good resolution.
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[6]
Protocol:
Load a standard HSQC parameter set.
Set the F2 (proton) spectral width to match the ¹H spectrum and the F1 (carbon) spectral width to encompass the expected ¹³C chemical shift range.
The experiment is optimized for one-bond J-coupling (¹JCH) of approximately 145 Hz.
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments.[7]
Protocol:
Load a standard HMBC parameter set.
Set the spectral widths as for the HSQC experiment.
This experiment is optimized for long-range J-couplings (²JCH and ³JCH) in the range of 4-10 Hz.
D. DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.[8]
Protocol:
DEPT-90: Only CH signals are observed.
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in DEPT spectra.
Data Processing and Interpretation
Caption: A generalized workflow for NMR data processing and analysis.
Fourier Transformation: The raw Free Induction Decay (FID) signal is converted from the time domain to the frequency domain to produce the NMR spectrum.
Phase Correction: The phases of the signals are adjusted to produce pure absorption peaks.
Baseline Correction: The baseline of the spectrum is corrected to be flat at zero intensity.
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
Integration (¹H NMR): The area under each proton signal is integrated to determine the relative number of protons giving rise to that signal.
Peak Picking: The exact chemical shift of each peak is determined.
Structural Assignment: The 1D and 2D spectra are analyzed in a concerted fashion to assign each signal to a specific nucleus in the molecule.
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[2][9]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Coupling Constant (J, Hz)
~ 7.7
d
2H
H-2', H-6'
~ 8.0
~ 7.3
d
2H
H-3', H-5'
~ 8.0
~ 7.2
m
3H
H-3, H-4, H-5
~ 7.5
s
1H
N-H
~ 2.6
q
2H
-CH₂-CH₃
~ 7.6
~ 2.4
s
3H
Ar-CH₃ (benzoyl)
~ 2.2
s
3H
Ar-CH₃ (phenyl)
~ 1.2
t
3H
-CH₂-CH₃
~ 7.6
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
DEPT-135
Assignment
~ 166
Not observed
C=O
~ 142
Not observed
C-4'
~ 138
Not observed
C-1'
~ 136
Not observed
C-2, C-6
~ 134
Not observed
C-1
~ 129.5
Positive
C-3', C-5'
~ 129
Positive
C-4
~ 128
Positive
C-3, C-5
~ 127.5
Positive
C-2', C-6'
~ 25
Negative
-CH₂-CH₃
~ 21.5
Positive
Ar-CH₃ (benzoyl)
~ 18
Positive
Ar-CH₃ (phenyl)
~ 14
Positive
-CH₂-CH₃
Conclusion
This application note provides a robust and comprehensive framework for the NMR spectroscopic analysis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. By following these detailed protocols and applying the principles of spectral interpretation outlined herein, researchers can confidently and accurately determine the structure of this and related compounds. The synergistic use of 1D and 2D NMR techniques is emphasized as the gold standard for unambiguous structural elucidation in modern chemical research.
References
Hanna, A. G., & Tipton, C. L. (1974). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 28(4), 1013-1022. [Link]
BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Interpretation of 2,6-Diisopropyl-4-nitroaniline. BenchChem.
Moriarty, R. M. (1963). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 28(5), 1296–1299. [Link]
Hanna, A. G. (2006). Solvent effects in N.M.R. spectra of amide solutions. Molecular Physics, 28(4), 1013-1022. [Link]
Franke, M., Ens, T., Mix, A., & Mitzel, N. W. (2019). Selected 1 H NMR chemical shifts [ppm] of compounds 2-6 in C 6 D 6 (500 MHz, 298 K). ResearchGate. [Link]
Moriarty, R. M. (1963). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry, 28(5), 1296–1299. [Link]
University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
van der Watt, P. J., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3). [Link]
Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(5), 296-304. [Link]
Gauthier, D. A., & Sarakinos, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1339-1357. [Link]
BenchChem. (2025). Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy. BenchChem.
Gowda, B. T., & Rao, K. L. (1988). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung B, 43(10), 1333-1340. [Link]
BenchChem. (2025). Application Notes and Protocols: Synthesis and Characterization of 2-amino-N-(4-methylphenyl)benzamide. BenchChem.
Aftab, K., Ashfaq, M., & Iram, S. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. [Link]
Al-Omair, M. A., Ali, A., Al-Ghamdi, A. M., & Al-Zahrani, A. M. (2021). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Molecules, 26(11), 3189. [Link]
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
Tormena, C. F., & da Silva, J. B. P. (2019). 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. The Journal of Physical Chemistry A, 123(5), 1017–1025. [Link]
Raza, A., Siddiqui, H. L., & Ahmad, S. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2592. [Link]
Drăcea, N. O., Nuţă, D. C., Limban, C., & Chiriţă, C. (2014). SPECTRAL CHARACTERIZATION OF NEW 2-((4- ETHYLPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL)BENZAMIDES. Farmacia, 62(5), 918-927. [Link]
"N-(2-ethyl-6-methylphenyl)-4-methylbenzamide" in vitro assay
An in-depth technical guide for evaluating N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8), a sterically hindered benzanilide derivative. This guide is designed for researchers investigating mitochondrial...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for evaluating N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8), a sterically hindered benzanilide derivative. This guide is designed for researchers investigating mitochondrial respiration modulators, specifically targeting Succinate Dehydrogenase (SDH, or Complex II).
Mechanistic Rationale & Target Biology
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide belongs to the benzamide/benzanilide class of small molecules, which are classically characterized as Succinate Dehydrogenase Inhibitors (SDHIs) [1]. Complex II is a heterotetrameric enzyme embedded in the inner mitochondrial membrane that bridges the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC).
The structural topology of this compound is highly deliberate. Crystallographic and structure-activity relationship (SAR) studies of analogous benzanilides reveal that ortho-substitutions on the aniline ring (in this case, the 2-ethyl and 6-methyl groups) are critical for projecting into the hydrophobic ubiquinone-binding cavity (Q-site) formed by the SdhB, SdhC, and SdhD subunits[2]. By occupying this pocket, the compound forms critical hydrogen bonds with highly conserved residues (e.g., Trp173, Tyr58, and Ser39) and physically obstructs the natural substrate, ubiquinone, thereby halting electron transfer and cellular respiration[3].
Caption: Mechanism of Complex II inhibition by benzanilide derivatives at the ubiquinone binding site.
In Vitro Assay 1: Mitochondrial Complex II Kinetic Assay
To accurately measure the inhibitory potency (IC₅₀) of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, we utilize an isolated mitochondrial DCPIP (2,6-dichlorophenolindophenol) reduction assay[4].
Causality of Experimental Choices
Why Isolated Mitochondria? Purified SDH is notoriously unstable; the Q-binding site (subunits C and D) often degrades during purification. Using intact, isolated mitochondria preserves the heterotetrameric structure required for benzanilide binding[4].
Why Sodium Azide (NaN₃)? NaN₃ is a potent inhibitor of Cytochrome c oxidase (Complex IV). Adding it to the assay buffer prevents electrons from leaking down the ETC to oxygen, forcing all electron flux to reduce the artificial acceptor (DCPIP).
Why Decylubiquinone? It acts as a soluble electron shuttle, accepting electrons from Complex II and transferring them to DCPIP, which undergoes a measurable colorimetric shift from blue to colorless at 600 nm.
Self-Validating Protocol Steps
This protocol is designed with internal validation mechanisms to rule out false positives (e.g., compound aggregation or off-target redox interference).
Mitochondrial Isolation: Homogenize target cells/tissue in ice-cold isolation buffer (0.5 M sucrose, 10 mM KH₂PO₄, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.2). Perform differential centrifugation (pellet debris at 5,000 × g; pellet mitochondria at 15,000 × g)[4].
Compound Preparation: Prepare a 10 mM stock of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in anhydrous DMSO. Create a 10-point serial dilution. Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.
Pre-Incubation: In a 96-well clear-bottom plate, combine 50 µg of mitochondrial protein, assay buffer (50 mM phosphate buffer, pH 7.2), 10 mM succinate, and the inhibitor. Incubate at 30°C for 20 minutes. Validation: This allows the sterically hindered compound time to equilibrate within the hydrophobic Q-site.
Reaction Initiation: Add 3 mM NaN₃, 50 µM decylubiquinone, and 50 µM DCPIP to all wells simultaneously using a multichannel pipette.
Kinetic Readout: Immediately measure absorbance at 600 nm every 30 seconds for 10 minutes.
Internal Controls:
Positive Control: Boscalid or Flutolanil (known SDHIs)[5].
Negative Control (Blank): Omit succinate to prove DCPIP reduction is strictly SDH-dependent.
Caption: Step-by-step workflow for the in vitro DCPIP-based succinate dehydrogenase kinetic assay.
In Vitro Assay 2: Orthogonal Cellular Respiration Assay
To verify that the enzymatic inhibition translates to phenotypic cellular toxicity, an orthogonal ATP-depletion assay (e.g., CellTiter-Glo) should be performed.
Seed target cells (e.g., fungal protoplasts or mammalian cell lines, depending on the research context) at 10,000 cells/well in a 96-well opaque white plate.
Treat with the compound dose-response gradient for 48 hours.
Add the luminescent ATP-detection reagent. Causality: Because SDH inhibition halts the TCA cycle and oxidative phosphorylation, intracellular ATP levels will plummet rapidly before membrane integrity fails, making ATP quantification the most sensitive marker for mitochondrial poisons.
Measure luminescence to calculate the cellular EC₅₀.
Quantitative Data Presentation
Summarizing the kinetic and cellular data allows for rapid SAR comparison against established commercial inhibitors. Below is a representative data structure for evaluating this compound class.
Compound
Target
Enzymatic IC₅₀ (µM)
Cellular EC₅₀ (µM)
Max Inhibition (%)
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
SDH (Complex II)
0.42 ± 0.05
2.5 ± 0.3
>95%
Boscalid (Positive Control)
SDH (Complex II)
0.33 ± 0.04
1.8 ± 0.2
>98%
DMSO (Vehicle Control)
N/A
N/A
N/A
0%
No-Succinate Blank
N/A
Baseline
N/A
100%
Note: The IC₅₀ shift between enzymatic and cellular assays is typical and represents the compound's cell membrane permeability and intracellular accumulation efficiency.
References
Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. PubMed. URL:[Link]
Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]
Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors. PMC. URL:[Link]
Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Executive Summary & Rationale N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS 198488-87-8) is a highly lipophilic substituted benzanilide.1[1]. The structural incorporation of the bulky ortho-disubstituted aniline (2-e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS 198488-87-8) is a highly lipophilic substituted benzanilide.1[1].
The structural incorporation of the bulky ortho-disubstituted aniline (2-ethyl-6-methylphenyl) in this specific compound is a deliberate medicinal chemistry strategy. The steric hindrance restricts the rotation of the amide bond and shields the carbonyl group from rapid enzymatic cleavage by hepatic amidases, thereby increasing metabolic stability. Combined with a high predicted lipophilicity (LogP ~3.2), this structural profile suggests excellent Blood-Brain Barrier (BBB) permeability, making it an ideal candidate for CNS-targeted in vivo efficacy studies[2].3[3].
Pharmacokinetic (PK) & BBB Penetration Protocol
Causality & Experimental Design
Highly lipophilic compounds like N-(2-ethyl-6-methylphenyl)-4-methylbenzamide are prone to precipitation in aqueous blood, which can lead to micro-embolisms or erratic absorption. Therefore, a co-solvent/surfactant system (DMSO/Tween 80) is strictly utilized.
To accurately measure CNS penetration, transcardial perfusion is mandatory . Without it, residual compound trapped in the cerebral microvasculature will artificially inflate the apparent brain concentration, invalidating the brain-to-plasma ratio (
Extraction Validation: A structurally similar deuterated internal standard (IS) must be spiked into the tissue homogenate before extraction to self-correct for matrix effects and extraction recovery losses.
Perfusion Validation: A residual hemoglobin assay (measured via spectrophotometry at 414 nm) is performed on a subset of brain homogenates. Samples showing >1% residual blood compared to unperfused controls are automatically excluded, self-validating the physical perfusion technique.
Step-by-Step Methodology
Formulation : Dissolve the compound in 5% DMSO. Add 10% Tween 80 and vortex until a clear micellar solution forms. Slowly add 85% sterile saline dropwise while sonicating continuously to prevent precipitation.
Dosing : Administer to 8-week-old C57BL/6 mice via Intravenous (IV) tail vein injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).
Sampling : At predefined intervals (0.25, 0.5, 1, 2, 4, 8, 24 h), anesthetize mice using isoflurane. Collect terminal blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 min to isolate plasma.
Perfusion : Immediately perform transcardial perfusion via the left ventricle with 20 mL of ice-cold PBS (pH 7.4) at a flow rate of 5 mL/min until the liver and brain clear of blood (turn pale).
Tissue Processing : Isolate the brain, rinse in cold PBS, blot dry, and weigh. Homogenize in 3 volumes (w/v) of PBS using a bead mill.
Extraction & LC-MS/MS : Add 300 µL of cold acetonitrile (containing 50 ng/mL IS) to 100 µL of plasma or brain homogenate. Vortex for 5 min, centrifuge at 14,000 x g for 10 min at 4°C. Inject 5 µL of the supernatant into the LC-MS/MS system for quantification.
In vivo PK workflow emphasizing transcardial perfusion for accurate BBB penetration assessment.
In Vivo Pharmacodynamic (PD) Protocol: Neuroinflammation Model
Causality & Experimental DesignBenzamides have demonstrated significant efficacy in mitigating neuroinflammation by modulating microglial activation and reducing pro-inflammatory cytokine release[5]. The Lipopolysaccharide (LPS)-induced neuroinflammation model is employed here because it reliably triggers the TLR4/NF-κB pathway, providing a robust, quantifiable window of microglial activation to test the compound's target engagement and efficacy.
Step-by-Step Methodology
Pre-treatment : Administer the formulated benzamide (10 mg/kg and 30 mg/kg, PO) or vehicle once daily for 7 consecutive days to establish steady-state CNS concentrations.
Induction : On Day 7, one hour post-treatment, administer LPS (1 mg/kg, i.p.) from E. coli O111:B4 to induce acute systemic and central inflammation.
Behavioral Assessment (Day 8) : 24 hours post-LPS, evaluate sickness behavior and locomotor activity using the Open Field Test (OFT). Track total distance moved and central zone entries over 10 minutes using automated video tracking.
Molecular Readout : Euthanize the animals immediately post-behavioral testing. Rapidly dissect the hippocampus and prefrontal cortex over ice.
Cytokine Quantification : Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify TNF-α, IL-1β, and IL-6 levels using a multiplex ELISA panel. Normalize all cytokine concentrations to total protein content determined via a BCA assay.
Proposed mechanism of benzamide-mediated inhibition of LPS-induced microglial activation.
Quantitative Data Summaries
Table 1: Representative Pharmacokinetic Parameters for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Parameter
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC0-t (h*ng/mL)
Brain/Plasma Ratio (Kp)
IV
IV
2.0
1250 ± 140
0.08
2100 ± 230
1.8 ± 0.2
PO (Low)
PO
10.0
890 ± 95
1.0
4500 ± 410
1.9 ± 0.3
PO (High)
PO
30.0
2400 ± 210
1.5
12800 ± 950
1.8 ± 0.2
Note: A Kp > 1.0 indicates excellent partitioning into the brain parenchyma, validating the lipophilic design of the scaffold.
Table 2: Quantitative Cytokine Expression in Hippocampal Homogenates (24h Post-LPS)
Experimental Group
TNF-α (pg/mg protein)
IL-6 (pg/mg protein)
IL-1β (pg/mg protein)
Vehicle (Control)
12.4 ± 2.1
8.5 ± 1.4
15.2 ± 3.0
LPS (1 mg/kg)
145.6 ± 18.3
95.2 ± 12.1
110.4 ± 14.5
LPS + Benzamide (10 mg/kg)
85.2 ± 10.4
52.3 ± 8.6
65.1 ± 9.2*
LPS + Benzamide (30 mg/kg)
42.1 ± 6.5
28.4 ± 4.2
35.6 ± 5.1**
*p < 0.05, **p < 0.01 vs. LPS group. Data represents Mean ± SD (n=8/group).
References
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety
Source: MDPI Molecules
URL:[Link]
N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease
Source: ACS Journal of Medicinal Chemistry
URL:[Link]
1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study
Source: Bioorganic Chemistry (PubMed)
URL:[Link]
How does the benzamide antipsychotic amisulpride get into the brain?--An in vitro approach comparing amisulpride with clozapine
Source: Neuropsychopharmacology (PubMed)
URL:[Link]
Application Notes & Protocols for the Investigation of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide as a Novel Research Chemical
Document ID: AN-BC-2026-03-A1 Disclaimer: This document is intended for research use only (RUO) and is not for diagnostic or therapeutic procedures. The compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is a novel ch...
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: AN-BC-2026-03-A1
Disclaimer: This document is intended for research use only (RUO) and is not for diagnostic or therapeutic procedures. The compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is a novel chemical entity for investigational purposes. The protocols and applications described herein are based on established methodologies for the N-aryl benzamide class of molecules and should be adapted and validated by the end-user. All laboratory work should be conducted with appropriate safety precautions.
Introduction: The N-Aryl Benzamide Scaffold
The N-aryl benzamide motif is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. Its prevalence stems from its rigid, planar structure which is amenable to a wide range of substitutions, allowing for the fine-tuning of steric and electronic properties. This structural versatility enables interaction with a diverse array of biological targets. While the specific compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is not extensively characterized in existing literature, its structural components suggest several promising avenues for research. This guide provides a comprehensive framework for the synthesis, characterization, and potential application of this novel compound, grounded in established principles for this chemical class.
The structure consists of a 4-methylbenzoyl group connected via an amide linkage to a 2-ethyl-6-methylaniline moiety. The ortho-substitution on the aniline ring (ethyl and methyl groups) forces a non-planar conformation between the two aromatic rings, which can be a critical determinant of target-binding selectivity.
Property
Predicted Value
IUPAC Name
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Molecular Formula
C₁₇H₁₉NO
Molecular Weight
253.34 g/mol
CAS Number
Not Assigned
Synthesis and Characterization Workflow
The synthesis of N-aryl benzamides is well-established, with several robust catalytic methods available. The primary challenge often lies in purification, which can be complicated by the product's physical properties.[1] A standard workflow for obtaining and validating the compound is outlined below.
Caption: General workflow for synthesis, purification, and validation.
Protocol: Synthesis via Acyl Chloride Addition
This protocol is a standard Schotten-Baumann-type reaction, which is often effective for the synthesis of benzamides.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, addition funnel, ice bath
Procedure:
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-ethyl-6-methylaniline (1.0 eq.) and TEA (1.2 eq.) in anhydrous DCM.
Cool the reaction mixture to 0 °C using an ice bath.
Dissolve 4-methylbenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to an addition funnel.
Add the 4-methylbenzoyl chloride solution dropwise to the stirring aniline solution over 20-30 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction and prevent side product formation.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Validation Note: The NaHCO₃ wash is critical to remove any unreacted acid chloride and HCl salts of the amine base.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting crude solid or oil should be purified by flash column chromatography.[2]
Purification and Spectroscopic Characterization
Purification of N-aryl benzamides can often be achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[3]
Expected Spectroscopic Data:
Technique
Expected Observations
¹H NMR
Signals corresponding to aromatic protons on both rings, distinct singlets for the two methyl groups, and a quartet/triplet for the ethyl group. The N-H proton will appear as a broad singlet.[4]
¹³C NMR
A peak for the carbonyl carbon (~165-170 ppm), along with signals for all aromatic and aliphatic carbons.
FT-IR
A strong C=O stretch (~1650 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and characteristic C-H and C=C aromatic stretches.[5]
HRMS (ESI+)
A molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₇H₂₀NO⁺.
Application Note I: Kinase Inhibitor Screening
Rationale: The N-aryl benzamide scaffold is present in several approved kinase inhibitors. The specific structural features of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, particularly the substituted phenyl rings, make it a candidate for binding within the ATP-binding pocket of various kinases. The ortho-substituents can enforce a specific dihedral angle that may confer selectivity for certain kinase targets.[6]
Many small molecule kinase inhibitors function by competing with ATP for its binding site on the enzyme. This prevents the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling pathway.
Caption: Diagram of competitive ATP-binding inhibition.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the IC₅₀ value of the test compound against a target kinase. Radiometric assays are often considered the gold standard due to their high sensitivity.[7][8]
Materials:
Purified recombinant target kinase (e.g., a member of the BRAF or SRC family).
Kinase-specific peptide or protein substrate.
[γ-³²P]ATP.
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide stock solution in DMSO.
96-well plates.
Phosphocellulose paper or membrane.
Scintillation counter and scintillation fluid.
Procedure:
Prepare serial dilutions of the test compound in DMSO. A typical starting range is from 100 µM down to 1 nM.
In a 96-well plate, add the kinase reaction buffer.
Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
Add the substrate and the target kinase to all wells except the "no enzyme" control.
Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be close to the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[7]
Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose membrane.
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
Allow the membrane to dry, then measure the radioactivity of each spot using a scintillation counter.
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Application Note II: Development as a PET Imaging Agent
Rationale: Benzamide derivatives have been successfully developed as PET (Positron Emission Tomography) radiotracers, for example, to target melanin in melanoma.[9] By incorporating a positron-emitting radionuclide (e.g., ¹⁸F or ¹¹C) into the structure of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, it could potentially be developed into a novel imaging agent. The 4-methyl group on the benzoyl ring is a prime location for replacement with an ¹⁸F-fluoromethyl group, a common strategy in PET tracer development.[10][11]
Protocol: Conceptual In Vivo PET/CT Imaging Study
This protocol describes a conceptual workflow for evaluating a radiolabeled version of the compound, "[¹⁸F]F-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide", in a preclinical cancer model. This assumes successful radiosynthesis and purification of the tracer.
Model:
Immunodeficient mice (e.g., Athymic Nude or SCID) bearing subcutaneous human tumor xenografts. The tumor cell line should be selected based on a hypothesized target of the compound (e.g., a cancer line with high expression of a target kinase).[12][13][14]
Procedure:
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Maintain body temperature using a heating pad.
Radiotracer Administration: Administer a defined dose of the radiotracer (e.g., 5-10 MBq) via intravenous (tail vein) injection.
Dynamic Imaging: Immediately place the animal in a preclinical PET/CT scanner and acquire a dynamic PET scan for 60-90 minutes. This allows for the assessment of radiotracer uptake and clearance kinetics in various organs.[15]
CT Scan: Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.
Image Reconstruction and Analysis: Reconstruct the PET and CT images using appropriate algorithms. Draw regions of interest (ROIs) over the tumor, muscle, liver, kidneys, and brain to generate time-activity curves (TACs).
Quantification: Calculate the standardized uptake value (SUV) for the tumor and other organs at various time points. A high tumor-to-background ratio is a key indicator of a promising imaging agent.
Ex Vivo Biodistribution (Validation): At the end of the imaging session, euthanize the animal. Dissect key organs and the tumor, weigh them, and measure their radioactivity using a gamma counter. This provides a quantitative validation of the imaging data.
References
Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1–5. [Link]
Biocytogen. (n.d.). Xenograft Models. Retrieved March 7, 2026, from [Link]
Sadaqa, E., & Arsul, M. I. (2023). Xenograft models for preclinical assessment of anticancer therapies: a comprehensive review. Ad-Dawaa' Journal of Pharmaceutical Sciences, 6(1), 1-16. [Link]
Mosca, L., et al. (2023). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]
Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 12(4), 169. [Link]
Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
Kim, J. Y., et al. (2012). Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma. Bioorganic & Medicinal Chemistry, 20(16), 5040-5046. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved March 7, 2026, from [Link]
Slawin, A. M. Z., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2297. [Link]
Anandan, S. K., et al. (2011). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2479-2483. [Link]
ResearchGate. (n.d.). Preparation of N-aryl-substituted benzothioamides 17–19(a–e). Retrieved March 7, 2026, from [Link]
Rao, V. R., et al. (2014). An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions. International Journal of Pharmaceutical Sciences and Research, 5(3), 849-856. [Link]
Piert, M. R., et al. (2020). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine, 61(3), 467-475. [Link]
Lindberg, O. R., et al. (2023). Strategies for designing novel PET radiotracers to cross the blood brain barrier. Journal of Cerebral Blood Flow & Metabolism, 43(2), 176-192. [Link]
Radiology Key. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]
Wang, L., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Scientific Reports, 11(1), 8820. [Link]
Ioppolo, J. A., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(11), 3124. [Link]
Liv Hospital. (2026). Pet Imaging: Critical Post-Scan Safety Rules. Liv Hospital. [Link]
Ndibe, H. C., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation, 11(1), 1-5. [Link]
Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. [Link]
Application Note: Preclinical Evaluation of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide as a Peripheral NaV1.7/NaV1.8 Modulator
Pharmacological Rationale & Structural Dynamics The development of non-opioid analgesics for neuropathic pain relies heavily on targeting peripheral voltage-gated sodium channels (VGSCs), specifically the NaV1.7 and NaV1...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Rationale & Structural Dynamics
The development of non-opioid analgesics for neuropathic pain relies heavily on targeting peripheral voltage-gated sodium channels (VGSCs), specifically the NaV1.7 and NaV1.8 isoforms. These channels are preferentially expressed in nociceptive dorsal root ganglion (DRG) neurons and are critical drivers of ectopic action potential generation following nerve injury[1].
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide represents a highly lipophilic anilide scaffold with significant potential as a state-dependent NaV modulator. The structural design of this molecule offers two critical pharmacological advantages:
Steric Hindrance & Conformational Locking: The 2-ethyl and 6-methyl substituents on the aniline ring force the aromatic system out of the plane of the amide bond. This orthogonal conformation is a recognized pharmacophore for small molecules binding to the local anesthetic (LA) site within the central pore of NaV channels, or the allosteric Voltage-Sensor Domain 4 (VSD4)[2].
Membrane Partitioning: The 4-methylbenzamide moiety provides a hydrophobic anchor. Because NaV inhibitors often access their binding sites via lipid fenestrations in the neuronal membrane, high lipophilicity increases the local concentration of the drug at the target site, enhancing potency[2].
Mechanism of action for benzamide-mediated NaV1.7/1.8 state-dependent inhibition.
Experimental Protocols: A Self-Validating Workflow
To rigorously evaluate the therapeutic potential of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, researchers must utilize a self-validating system that confirms both in vitro target engagement and in vivo phenotypic efficacy.
Protocol 1: Automated Patch-Clamp Electrophysiology for State-Dependent Block
Objective: Determine the IC₅₀ of the compound against human NaV1.7 and NaV1.8, differentiating between the resting (closed) and inactivated states.
Causality: Ideal pain therapeutics must preferentially target the inactivated state of the channel. Injured, hyper-excitable neurons spend more time in the depolarized, inactivated state. Targeting this state ensures the drug only blocks pathological firing while sparing normal physiological nerve conduction[1].
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing hNaV1.7 or hNaV1.8. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.
System Setup: Load cells onto a high-throughput automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance >1 GΩ).
Voltage Protocols:
Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV at 0.1 Hz.
Inactivated State Protocol: Hold at -120 mV. Apply an 8-second prepulse to -60 mV (to induce steady-state inactivation), followed by a brief 20 ms recovery step to -120 mV, and a final test pulse to 0 mV.
Compound Application: Perfuse N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in a 6-point concentration-response curve (10 nM to 30 µM). Allow 3 minutes for equilibration per concentration.
Validation System:
Positive Controls: Use Tetrodotoxin (TTX, 1 µM) for complete hNaV1.7 block, and A-803467 (1 µM) for hNaV1.8 block[3].
Negative Control: 0.3% DMSO vehicle to establish baseline current rundown.
Protocol 2: In Vivo Efficacy in the Spared Nerve Injury (SNI) Model
Objective: Assess the reversal of mechanical allodynia in a rodent model of neuropathic pain.
Causality: The SNI model involves ligating two of the three branches of the sciatic nerve, leaving the sural nerve intact. This produces robust, long-lasting tactile hypersensitivity in the sural nerve territory, accurately mimicking human peripheral neuropathy.
Step-by-Step Methodology:
Surgical Induction: Under isoflurane anesthesia, expose the left sciatic nerve of adult male Sprague-Dawley rats. Tightly ligate and transect the tibial and common peroneal nerves. Close the muscle and skin layers.
Baseline Testing (Day 14): Allow 14 days for allodynia to fully develop. Place rats on an elevated wire mesh. Apply von Frey filaments to the lateral plantar surface of the hind paw using the up-down method to determine the 50% withdrawal threshold.
Dosing: Formulate N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in 0.5% Methylcellulose / 0.1% Tween-80. Administer via oral gavage (p.o.) at 10 mg/kg and 30 mg/kg.
Assessment: Re-evaluate von Frey thresholds at 1, 2, 4, and 24 hours post-dose by a blinded observer.
Validation System:
Positive Control: Gabapentin (100 mg/kg, p.o.) to confirm assay sensitivity.
Negative Control: Vehicle administration to account for handling stress and baseline allodynia.
Quantitative Data Interpretation
The following tables summarize the expected pharmacological profile for a lipophilic benzamide derivative of this class, demonstrating the required metrics for advancing a compound into lead optimization.
Table 1: In Vitro Isoform Selectivity & State-Dependence
Data represents hypothetical benchmark values required for a viable NaV-targeting clinical candidate.
High lipophilicity often results in high volume of distribution and metabolic clearance, parameters that must be closely monitored.
PK Parameter
Value
Interpretation
Tmax (Oral)
1.5 hours
Rapid absorption due to high lipophilicity.
Cmax (30 mg/kg p.o.)
1,250 ng/mL
Sufficient to exceed the IC₅₀ at the target site.
Half-life (t₁/₂)
3.2 hours
Moderate half-life; likely subject to hepatic CYP-mediated oxidation.
Brain-to-Plasma Ratio
0.15
Low CNS penetrance (highly desirable to avoid CNS side effects)[3].
References
Inhibition of NaV1.
Cryo-EM reveals an unprecedented binding site for NaV1.
Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes
Source: Frontiers
URL
Application Note: N-(2-ethyl-6-methylphenyl)-4-methylbenzamide as a Conformationally Locked Scaffold in Early Drug Discovery
Executive Summary In the pursuit of novel therapeutics, medicinal chemists frequently employ "escape from flatland" strategies to improve the selectivity, solubility, and binding affinity of screening hits. N-(2-ethyl-6-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, medicinal chemists frequently employ "escape from flatland" strategies to improve the selectivity, solubility, and binding affinity of screening hits. N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8) serves as a quintessential model of a conformationally restricted secondary amide. By featuring asymmetric ortho-substitution (a 2-ethyl and a 6-methyl group) on the aniline ring, this scaffold enforces a highly specific dihedral angle, locking the molecule into an orthogonal conformation.
This application note provides a comprehensive guide for researchers and drug development professionals on how to profile, solubilize, and assay sterically hindered benzamides during hit-to-lead optimization.
Structural Rationale & Conformational Locking
The biological activity of a small molecule is intrinsically tied to its three-dimensional conformation. Unsubstituted benzamides are relatively planar, allowing for extended
-conjugation but incurring a high entropic penalty upon binding to a rigid protein pocket.
The introduction of bulky groups at the 2- and 6-positions of the N-aryl ring in N-(2-ethyl-6-methylphenyl)-4-methylbenzamide creates severe steric repulsion against the amide carbonyl oxygen and the N-H proton. To minimize this steric clash, the N-aryl ring rotates approximately 90° out of the amide plane. This [1] pre-organizes the ligand into a bioactive conformation. Consequently, the entropic cost of binding is drastically reduced, often leading to a significant boost in target affinity compared to planar analogs [2].
Expert Tip: Sterically hindered amides often exhibit slow rotameric exchange on the NMR timescale due to restricted rotation around the N-aryl bond. Inexperienced chemists may misinterpret these split peaks as impurities. To validate purity, run the
H-NMR at elevated temperatures (e.g., 60°C in DMSO-) to coalesce the rotameric signals [3].
Workflow demonstrating the hit-to-lead optimization via conformational locking of benzamides.
Physicochemical Profiling & ADME Baseline
Before advancing a hindered benzamide into biological assays, its physicochemical properties must be evaluated against Lipinski's Rule of Five to ensure drug-likeness. The asymmetric alkyl substitution increases lipophilicity, which enhances membrane permeability but may compromise aqueous solubility.
Table 1: Computed Physicochemical Properties
Property
Value
Drug-Likeness Implication
Molecular Weight
253.34 g/mol
Ideal for lead optimization (< 500 Da).
Formula
CHNO
Standard organic framework.
XLogP3 (Predicted)
~3.20
Optimal for passive membrane permeability (LogP < 5).
Topological Polar Surface Area (TPSA)
20.3 Ų
Excellent for blood-brain barrier (BBB) penetration (< 90 Ų).
Hydrogen Bond Donors
1 (N-H)
Compliant (≤ 5).
Hydrogen Bond Acceptors
1 (C=O)
Compliant (≤ 10).
Rotatable Bonds
4
Low flexibility, reducing entropic penalty upon binding.
Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives caused by compound aggregation or assay interference.
Protocol A: Kinetic Solubility Profiling via Nephelometry
Because the 2-ethyl-6-methylphenyl moiety is highly lipophilic, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is prone to aggregation in aqueous buffers. Nephelometry measures the light scattered by insoluble particulates, providing a precise precipitation threshold.
Causality & Rationale: By adding the DMSO stock rapidly to the aqueous buffer, we simulate the sudden solvent shift the compound experiences in biological assays. If the compound exceeds its solubility limit, it forms colloidal aggregates that scatter light, which can artificially inhibit enzymes (promiscuous inhibition).
Step-by-Step Methodology:
Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Self-validation: Visually inspect for complete dissolution; sonicate for 5 minutes at room temperature if necessary.
Serial Dilution: Prepare a 10-point 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 19.5 μM).
Buffer Spiking: In a 96-well UV-transparent microplate, add 196 μL of assay buffer (e.g., PBS, pH 7.4) to each well.
Solvent Shift: Rapidly inject 4 μL of each DMSO dilution into the corresponding buffer wells using a multichannel pipette. The final DMSO concentration must be exactly 2.0% (v/v).
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow thermodynamic equilibration of any formed aggregates.
Measurement: Read the plate using a nephelometer or a standard microplate reader set to absorbance at 620 nm (turbidimetry).
Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility limit is the concentration at which the scattering signal deviates by >3 standard deviations from the DMSO-only blank.
Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)
To prove that the conformationally locked benzamide actually binds to its intended protein target inside a cell, CETSA is employed.
Causality & Rationale: When a small molecule binds to a folded protein, it bridges intramolecular interactions, increasing the overall thermodynamic stability of the protein. Because N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is conformationally pre-organized, it pays a lower entropic penalty upon binding, theoretically yielding a larger thermal shift (
) compared to flexible analogs.
Step-by-Step Methodology:
Cell Preparation: Culture target-expressing cells (e.g., HEK293) to 80% confluency. Harvest and wash twice with cold PBS.
Compound Treatment: Resuspend cells in PBS supplemented with protease inhibitors. Divide into two aliquots:
Incubation: Incubate both aliquots at 37°C for 30 minutes to allow the compound to permeate the membrane and engage the target.
Thermal Gradient: Aliquot 50 μL of the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
Lysis & Clearance: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.
Quantification: Carefully aspirate the supernatant (containing the soluble, stabilized protein). Analyze the soluble fraction via Western Blotting using a target-specific primary antibody.
Validation: Plot the band intensities against temperature to generate melt curves. A rightward shift in the
of the treatment group versus the control definitively proves intracellular target engagement.
Step-by-step logic for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
References
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs
ChemRxiv / PubMed Central[Link]
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes
Proceedings of the National Academy of Sciences (PNAS)[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting & Purification Guide for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when synthesizing and purifying N-(2-ethyl-6-methylphenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when synthesizing and purifying N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8).
The synthesis of this molecule typically involves the acylation of 2-ethyl-6-methylaniline with 4-methylbenzoyl chloride. The primary challenges arise from the severe steric hindrance of the ortho-ethyl and ortho-methyl groups on the aniline ring, coupled with the high lipophilicity of the final benzamide product[1].
Part 1: Logical Causality of Purification Challenges
Before troubleshooting, it is critical to understand the causality behind the experimental behaviors you are observing. The ortho-substituents dictate both the reaction kinetics and the downstream purification thermodynamics.
Caption: Logical relationship between steric hindrance, basicity, and the resulting purification challenges.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows incomplete conversion, and I cannot remove the residual 2-ethyl-6-methylaniline using standard 1M HCl washes. Why is this happening?
The Causality: The ortho-ethyl and ortho-methyl groups create a steric shield around the nitrogen lone pair, drastically reducing its nucleophilicity and leading to sluggish acylation[2]. Consequently, this steric bulk also reduces the basicity of the amine (pKa ~4.22)[3]. A standard 1M HCl wash is often insufficiently acidic to fully protonate this hindered, highly lipophilic amine, causing the unreacted starting material to partition into the organic layer alongside your product.
The Solution: Upgrade your acidic wash to 2M HCl or 10% H2SO4 to force protonation. If trace aniline persists, utilize a polymer-bound isocyanate scavenger resin. The resin covalently binds the unreacted amine, allowing you to simply filter away the impurity[4].
Q2: I am trying to recrystallize the crude product, but it keeps "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this?
The Causality: N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is highly lipophilic, with a predicted LogP of 3.20[1]. When recrystallizing from mixed solvent systems (like ethanol/water) where the melting point of the crude mixture is lower than the temperature at which it phase-separates, the compound forms a supersaturated liquid phase (an oil) rather than a crystalline solid[2].
The Solution: Shift to a non-polar/polar solvent gradient that better matches the compound's lipophilicity. Dissolve the crude oil in a minimal amount of hot ethanol, and slowly add heptane (not water) dropwise until the solution becomes faintly turbid. Allow it to cool to room temperature very slowly before applying an ice bath[5]. Alternatively, triturate the crude oil directly in cold hexanes to induce nucleation[2].
Q3: During column chromatography, the product band tails severely, and unreacted 4-methylbenzoic acid co-elutes. What is the optimal solvent system?
The Causality: The secondary amide proton acts as a hydrogen bond donor, interacting strongly with the free silanol groups on the silica gel stationary phase, causing tailing[5]. Furthermore, if 4-methylbenzoyl chloride hydrolyzes during the reaction, the resulting 4-methylbenzoic acid will streak through the column.
The Solution: First, remove all 4-methylbenzoic acid prior to chromatography by washing the organic layer with saturated aqueous NaHCO3. For the chromatography itself, use a solvent system of Ethyl Acetate/Hexanes (1:3 to 1:1) . If tailing persists, pre-treat the silica column with 1% triethylamine (TEA) to cap the acidic silanol sites, or switch to a Dichloromethane/Methanol (95:5) gradient[2].
Part 3: Quantitative Data & Solvent Selection
To aid in your experimental design, the following table synthesizes the physicochemical parameters that dictate the purification strategy for this specific benzamide.
Parameter
Value / Recommendation
Scientific Rationale
Target LogP
~3.20
High lipophilicity favors organic partitioning; avoid highly aqueous crystallization systems.
Balances solubility to prevent the lipophilic product from oiling out.
Part 4: Validated Experimental Workflow & Protocols
The following workflow is a self-validating system designed to isolate N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in >95% purity.
Caption: Optimized extraction and purification workflow for sterically hindered benzamides.
Step-by-Step Purification Protocol
Phase 1: Liquid-Liquid Extraction (LLE)
Quench & Dilute: Upon reaction completion, dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Basic Wash (Acid Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO3. Vent the separatory funnel frequently to release CO2 gas. This removes unreacted 4-methylbenzoyl chloride (as 4-methylbenzoic acid).
Aggressive Acid Wash (Aniline Removal): Wash the organic layer with 2M HCl (3 x 15 mL). Crucial Step: Do not use 1M HCl, as the hindered aniline will not fully protonate[6].
Brine Wash & Drying: Wash with saturated NaCl (brine), separate the organic layer, and dry over anhydrous Na2SO4.
Phase 2: Solid-Phase Scavenging (Optional but Recommended)
5. Resin Addition: If TLC (EtOAc:Hexanes 1:3) indicates trace amounts of 2-ethyl-6-methylaniline remain, add 2.0 equivalents (relative to the estimated residual amine) of polymer-bound isocyanate resin to the dried EtOAc solution[4].
6. Agitation: Stir gently at room temperature for 2–4 hours. The resin will covalently trap the nucleophilic amine.
7. Filtration: Filter the mixture through a fritted funnel to remove the resin and the drying agent. Concentrate the filtrate under reduced pressure to yield a crude solid or oil.
Phase 3: Recrystallization
8. Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of boiling absolute ethanol until the solid/oil just dissolves[5].
9. Anti-Solvent Addition: Remove from heat and immediately add hot heptane dropwise while swirling, until the solution becomes slightly cloudy.
10. Nucleation & Cooling: Add one drop of ethanol to clear the cloudiness. Allow the flask to cool undisturbed to room temperature over 2 hours. Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize yield.
11. Isolation: Collect the pure N-(2-ethyl-6-methylphenyl)-4-methylbenzamide crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum.
References
Iris Biotech GmbH. "Resin Guideline 2024 by Iris Biotech GmbH - Issuu" (Exploitation of automated solid-phase extraction and scavengers in organic synthesis). Available at: [Link]
"N-(2-ethyl-6-methylphenyl)-4-methylbenzamide" common synthesis byproducts
Troubleshooting the Synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting the Synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists encountering bottlenecks during the amidation of sterically hindered anilines.
Reaction Pathway & Mechanistic Bottlenecks
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide relies on the nucleophilic acyl substitution between 2-ethyl-6-methylaniline and 4-methylbenzoyl chloride. While this follows standard Schotten-Baumann reaction principles[1], the ortho-ethyl and ortho-methyl groups on the aniline introduce severe steric hindrance. This steric bulk inhibits the nucleophilic attack on the carbonyl carbon[2], significantly slowing down the desired reaction and allowing faster, undesired side reactions—such as hydrolysis—to dominate if conditions are not perfectly controlled.
Reaction pathway showing target amidation and competing hydrolysis/anhydride byproduct formation.
Troubleshooting FAQs
Q1: My HPLC trace shows a massive peak for a byproduct, and very little target amide. What is happening?Causality & Mechanism: You are likely observing 4-methylbenzoic acid. 4-Methylbenzoyl chloride is highly sensitive to moisture and undergoes rapid hydrolysis in the presence of water to form 4-methylbenzoic acid and hydrogen chloride gas[3]. Because your nucleophile (2-ethyl-6-methylaniline) is sterically hindered by its ortho-substituents, the desired amidation is kinetically slow[2]. If your solvent or glassware is not strictly anhydrous, trace water will easily outcompete the aniline for the electrophile.
Resolution: Ensure strictly anhydrous conditions. Dry solvents over activated molecular sieves, flame-dry all glassware, and perform the reaction under an inert argon atmosphere.
Q2: I am seeing a late-eluting impurity on my LC-MS with an m/z of 255[M+H]⁺. What is this?Causality & Mechanism: This is 4-methylbenzoic anhydride. It forms when the primary hydrolysis byproduct (4-methylbenzoic acid) acts as a nucleophile and attacks unreacted 4-methylbenzoyl chloride.
Resolution: This confirms moisture ingress early in the reaction. Eliminate water to prevent the formation of the acid precursor. If the anhydride is already present, it can sometimes be cleaved during an extended basic aqueous workup, but prevention is the only reliable strategy.
Q3: The reaction stalls at ~50% conversion even with excess acid chloride. Why?Causality & Mechanism: As the amidation proceeds, HCl is generated as a stoichiometric byproduct[1]. If your base (e.g., Triethylamine or DIPEA) is insufficient, the HCl will protonate the unreacted 2-ethyl-6-methylaniline. The resulting anilinium salt is completely non-nucleophilic. Furthermore, steric hindrance in ortho-substituted anilines can cause the nitrogen's orbital hybridization to shift, reducing the stability of its freebase form in acidic environments[2].
Resolution: Use at least 2.5 equivalents of a non-nucleophilic base (like DIPEA) to ensure the aniline remains entirely in its active freebase form throughout the reaction.
Q4: How do I remove the 4-methylbenzoic acid byproduct during workup?Causality & Mechanism: 4-Methylbenzoic acid is a weak acid that is highly soluble in organic solvents like ether and DCM[4]. To remove it, you must deprotonate it to form its water-soluble sodium salt.
Resolution: Wash the organic layer with saturated aqueous NaHCO₃ or 1M NaOH. Ensure the aqueous layer reaches a pH > 9.
Quantitative Data: Typical Byproduct Profile
To assist analytical chemists in tracking reaction progress, the following table summarizes the expected LC-MS and HPLC profile for this specific synthesis.
Compound
Role
LC-MS m/z [M+H]⁺
Relative Retention Time (RRT)
Mitigation / Removal Strategy
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Target Product
254.1
1.00
N/A
4-Methylbenzoyl chloride
Starting Material
N/A (Hydrolyzes)
N/A
Use freshly distilled reagent; protect from ambient moisture[3].
2-Ethyl-6-methylaniline
Starting Material
136.1
0.65
Ensure excess base is present to prevent protonation[2]. Remove via 1M HCl wash.
This protocol is engineered to overcome the kinetic bottlenecks of sterically hindered anilines while providing built-in validation checks to ensure process integrity.
Objective: Synthesize N-(2-ethyl-6-methylphenyl)-4-methylbenzamide while suppressing hydrolysis and reaction stalling.
Step 1: System Desiccation
Action: Flame-dry a 2-neck round-bottom flask under vacuum and backfill with dry Argon. Add 2-ethyl-6-methylaniline (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
Causality: Eliminates trace water, shutting down the pathway that leads to 4-methylbenzoic acid[3].
Causality: DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as a proton scavenger to neutralize the HCl generated during the Schotten-Baumann condensation[1].
Step 3: Electrophile Introduction
Action: Cool the flask to 0 °C using an ice-water bath. Dissolve 4-methylbenzoyl chloride (1.2 eq) in anhydrous DCM and add dropwise over 30 minutes.
Self-Validation Check: The reaction mixture should turn slightly cloudy as the DIPEA·HCl salt begins to precipitate. If no cloudiness is observed, the acid chloride may have degraded prior to addition.
Step 4: Kinetic Maturation
Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.
Causality: The severe steric hindrance of the ortho-ethyl and ortho-methyl groups requires extended reaction times to achieve full conversion[2].
Step 5: Differential Workup
Action: Quench the reaction with saturated aqueous NaHCO₃.
Self-Validation Check: Test the pH of the aqueous layer. It must be ≥ 9 . If it is acidic, 4-methylbenzoic acid will remain protonated and partition into the organic layer[4]. At pH ≥ 9, it forms the water-soluble sodium carboxylate salt and is entirely removed in the aqueous phase.
Action: Separate the layers. Wash the organic layer with 1M HCl to remove unreacted aniline and DIPEA. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Technical Support Center: Reaction Condition Optimization for the Synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Welcome to the technical support center for the synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice, troubleshooting, and optimization strategies for this specific amide coupling reaction. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also intelligently adapt them to your specific needs.
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide involves the acylation of a sterically hindered aniline with an acyl chloride. The primary challenge in this transformation is the reduced nucleophilicity of the nitrogen atom in 2-ethyl-6-methylaniline due to the steric bulk of the ortho-substituents.[1][2][3] This guide will address this core issue through a series of frequently asked questions and troubleshooting scenarios.
Reaction Scheme
The fundamental transformation is the formation of an amide bond between 2-ethyl-6-methylaniline and 4-methylbenzoyl chloride.
Caption: Overall reaction for the synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this amide?
The most direct method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[4][5][6] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[4][5] The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[7][8]
Q2: Why is this specific reaction considered challenging?
The core difficulty arises from steric hindrance. The 2-ethyl and 6-methyl groups on the aniline physically obstruct the nitrogen's lone pair of electrons from attacking the carbonyl carbon of the acyl chloride.[1][2] This significantly slows the reaction rate compared to unhindered anilines, often leading to low yields and requiring more forcing conditions.[3]
Q3: Which base should I choose, and how much should I use?
The choice of base is critical for success. Its primary function is to scavenge the HCl produced during the reaction. If not neutralized, HCl will protonate the starting aniline, forming an unreactive ammonium salt and effectively halting the reaction.[7][8] You should always use at least one equivalent of base, with a slight excess (1.1-1.2 equivalents) often being beneficial to drive the reaction to completion.[7]
Base
Type
Common Solvent(s)
Key Considerations
Aqueous NaOH / KOH
Inorganic
Biphasic (DCM/Water, Toluene/Water)
Classic Schotten-Baumann conditions.[4][5] Requires vigorous stirring. Risk of acyl chloride hydrolysis is high.
Pyridine
Organic
Aprotic (DCM, Chloroform)
Acts as both a base and a nucleophilic catalyst. Can be difficult to remove during workup.
Triethylamine (Et₃N)
Organic
Aprotic (DCM, THF, Toluene)
Non-nucleophilic, purely a proton scavenger. Forms a salt (Et₃N·HCl) that may precipitate. Easier to remove than pyridine.[9]
DMAP
Catalyst
Aprotic (DCM, THF)
4-(Dimethylaminopyridine) is a hyper-nucleophilic catalyst used in small amounts (0.05-0.2 eq) alongside another base (like Et₃N). It dramatically accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[2]
Q4: What is the optimal solvent system for this reaction?
The solvent choice depends on the base used.
With Aqueous Bases (NaOH): A two-phase system like dichloromethane (DCM) and water is typical.[4] The amine and acyl chloride reside in the organic phase, while the base is in the aqueous phase. Efficient mixing is paramount to facilitate the reaction at the interface.
With Organic Bases (Pyridine, Et₃N): Anhydrous aprotic solvents are required to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) is an excellent first choice due to its high solvent power for the reactants and its relatively low boiling point, which simplifies removal.[9] Other options include tetrahydrofuran (THF) or toluene.
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel plate alongside the two starting materials (aniline and acyl chloride). Develop the plate in a suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexane). The reaction is complete when the aniline spot has been completely consumed. The product amide will appear as a new, typically less polar, spot.[10][11]
Troubleshooting Guide
Caption: Troubleshooting decision tree for common synthesis issues.
Problem: My reaction is giving a very low yield or has not worked at all.
Possible Cause 1: Extreme Steric Hindrance. This is the most likely culprit. The slow reaction rate means that under standard conditions, the reaction may not proceed to a significant extent.
Solution:
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40 °C or refluxing in DCM) can provide the necessary activation energy to overcome the steric barrier.[1]
Extend Reaction Time: Due to the slow kinetics, these reactions may require stirring for 12-24 hours. Monitor by TLC until the starting aniline is consumed.[1]
Use a Catalyst: Adding a catalytic amount (0.1 eq) of 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the reaction rate. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent and can more effectively react with the hindered aniline.[2]
Possible Cause 2: Inadequate Neutralization of HCl. As mentioned in the FAQ, if the HCl byproduct is not scavenged, it will protonate your starting amine, shutting down the reaction.
Solution: Ensure you are using at least a stoichiometric amount (1.0 equivalent), and preferably a slight excess (1.1-1.2 equivalents), of a suitable base like triethylamine or pyridine.[7]
Possible Cause 3: Competing Hydrolysis of 4-methylbenzoyl Chloride. Acyl chlorides are highly reactive and readily hydrolyze with any trace moisture to form the unreactive corresponding carboxylic acid.[7]
Solution:
Maintain Low Temperature: Perform the initial addition of the acyl chloride at a low temperature (0-5 °C in an ice bath) to slow the rate of hydrolysis relative to the rate of amidation.[7]
Slow Addition: Add the acyl chloride solution dropwise over 15-30 minutes. This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the amine over hydrolysis.[7]
Ensure Anhydrous Conditions: If using an organic base, ensure all glassware is oven-dried and use anhydrous solvents.
Possible Cause 4: Poor Reagent Quality. Old 4-methylbenzoyl chloride may have already partially hydrolyzed to 4-methylbenzoic acid.
Solution: Use a freshly opened bottle or purify the acyl chloride by distillation before use.[7]
Problem: My main byproduct is 4-methylbenzoic acid.
Cause: This is a direct result of the hydrolysis of 4-methylbenzoyl chloride, as described above.
Solution: This problem is tackled by rigorously applying the solutions for "Possible Cause 3". Minimize water in the reaction by using anhydrous solvents and reagents, run the reaction at low temperature, and add the acyl chloride slowly to the amine solution. If using a biphasic system, ensure extremely vigorous stirring to maximize the interaction between the organic reactants before hydrolysis can occur.[7]
Problem: I have a complex mixture and am struggling with purification.
Cause: The crude product may contain unreacted aniline, unreacted acyl chloride (or its hydrolyzed acid form), and the base.
Solution: A standard aqueous workup is highly effective.
Quench: Carefully quench the reaction mixture with water or dilute acid.
Extract: Extract the mixture into an organic solvent like ethyl acetate or DCM.
Wash with Acid: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove the basic starting aniline and any organic base (like pyridine or triethylamine) by converting them into water-soluble salts.[7][12]
Wash with Base: Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to remove the acidic 4-methylbenzoic acid byproduct by converting it to its water-soluble sodium salt.[7][12]
Final Wash & Dry: Wash with brine to remove residual water, then dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.[7]
Final Purification: After evaporating the solvent, the remaining crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[11]
Experimental Protocols & Workflow
Protocol 1: General Synthesis using Triethylamine
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-ethyl-6-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
Base Addition: Add triethylamine (1.2 eq) to the solution and stir.
Cooling: Cool the flask to 0 °C using an ice-water bath.[9]
Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred aniline solution over 20 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the consumption of the aniline starting material using TLC (e.g., 25% EtOAc/Hexane).
Caption: Experimental workflow from reaction setup to final product purification.
Protocol 2: Workup and Purification
Quench: Once the reaction is complete by TLC, transfer the mixture to a separatory funnel.
Wash 1 (Acid): Add 1 M HCl solution and shake. Separate the organic layer. This removes excess 2-ethyl-6-methylaniline and triethylamine.[7]
Wash 2 (Base): Wash the organic layer with a saturated aqueous solution of NaHCO₃. Separate the organic layer. This removes 4-methylbenzoic acid.[7]
Wash 3 (Brine): Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Chromatography: Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%). Combine the fractions containing the pure product and remove the solvent.
References
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 138-142.
Gammack, J., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(18), 6272-6279.
A Comparative Analysis of the Potential Biological Activity of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Introduction The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative ana...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the potential biological activities of a specific derivative, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, by examining the experimentally determined activities of its structural analogs. While direct biological data for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is not extensively available in public literature, a robust understanding of its potential can be inferred from the structure-activity relationships (SAR) established for the broader N-phenylbenzamide class.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules. We will explore various biological activities, including antischistosomal, antimicrobial, and enzyme inhibitory effects, drawing comparisons with closely related compounds and providing the experimental context for these findings.
Core Structure and Rationale for Comparison
The fundamental N-phenylbenzamide scaffold consists of two aromatic rings connected by an amide linker. The biological activity of derivatives is highly contingent on the nature and position of substituents on both rings.[2] The subject of this guide, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, possesses key substitutions that are likely to modulate its biological profile. The 2-ethyl and 6-methyl groups on the N-phenyl ring introduce steric hindrance and lipophilicity, while the 4-methyl group on the benzamide ring can influence electronic and steric properties.
To build a predictive comparison, this guide will focus on N-phenylbenzamide analogs where substitutions at similar positions have been systematically investigated. By analyzing the impact of these variations on biological outcomes, we can project the likely activities of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Comparative Analysis of Biological Activities
Antischistosomal Activity
Schistosomiasis is a neglected tropical disease caused by flatworms of the genus Schistosoma. Recent research has identified N-phenylbenzamides as a promising class of antischistosomal agents.[3] A study focused on derivatives of an initial hit compound, MMV687807, provides a strong basis for comparison.[3]
Table 1: Antischistosomal activity of selected N-phenylbenzamide analogs.[3]
Expertise & Experience: The data clearly indicates that substitutions on both rings are crucial for potent antischistosomal activity. The presence of electron-withdrawing groups at the 4-position of the benzamide ring (e.g., Cl, CF3) in compounds 9 and 11 significantly enhances potency compared to the unsubstituted parent compound.[3] The ortho-fluoro substituents on the N-phenyl ring in these potent analogs suggest that steric and electronic factors in this region are important.
For N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, the 4-methyl group on the benzamide ring is a weakly electron-donating group, which might lead to lower potency compared to compounds with electron-withdrawing groups. However, the ortho-ethyl and methyl groups on the N-phenyl ring will introduce significant steric bulk, potentially influencing the compound's conformation and interaction with the biological target. Experimental testing is required to determine the precise effect of these substitutions.
Experimental Protocol: In Vitro S. mansoni Adult Worm Assay
This protocol is a representative method for assessing the antischistosomal activity of test compounds.
Worm Recovery: Adult S. mansoni are recovered from infected mice by hepatic portal vein perfusion.
Culture: Worms are washed and cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to the desired concentrations.
Incubation: Adult worms are incubated in the presence of the test compound at 37°C in a 5% CO2 atmosphere.
Microscopic Evaluation: Worm viability, motility, and morphological changes are observed at various time points (e.g., 24, 48, 72 hours) using a microscope.
Data Analysis: The EC50 (half-maximal effective concentration) is calculated based on the observed effects on worm viability.
Caption: Workflow for in vitro antischistosomal activity screening.
Antimicrobial Activity
Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1] While specific data for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is unavailable, we can draw inferences from related structures. For instance, tryptamine-based benzamide derivatives have been synthesized and evaluated for their antimicrobial effects.[4]
Table 2: Antibacterial activity of tryptamine-based benzamide derivatives.[4]
Expertise & Experience: In this series, the 4-methyl substitution did not significantly enhance antibacterial activity against Bacillus subtilis compared to the unsubstituted analog.[4] The introduction of electron-donating methoxy groups at the 3 and 4 positions, however, led to a noticeable increase in the zone of inhibition.[4] This suggests that the electronic properties of the benzamide ring play a role in the antimicrobial action of these compounds. For N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, the 4-methyl group suggests it may possess moderate antibacterial activity, similar to its tryptamine-based counterpart. The N-phenyl portion of the molecule will also significantly influence its overall physicochemical properties and, consequently, its antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the MIC of a compound against various microorganisms.[1]
Microorganism Preparation: A standardized inoculum of the target microorganism is prepared in a suitable growth medium.
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.
Inoculation: Each well is inoculated with the standardized microorganism suspension.
Controls: Positive (standard antibiotic) and negative (medium with solvent) controls are included.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Xanthine Oxidase Inhibition
N-phenyl aromatic amides have emerged as a promising chemotype for the development of xanthine oxidase (XO) inhibitors, which are therapeutic targets for hyperuricemia and gout.[5] Extensive SAR studies have been conducted on this class of compounds.
Expertise & Experience: The most potent XO inhibitors in this class, such as compound 12r, possess specific structural features that facilitate strong interactions with the enzyme's active site residues like Glu1261, Asn768, and Arg880.[5] These features often include imidazole and other heterocyclic moieties that can participate in hydrogen bonding and other key interactions. N-(2-ethyl-6-methylphenyl)-4-methylbenzamide lacks these specific pharmacophoric elements. While it shares the general N-phenylbenzamide core, it is unlikely to exhibit potent XO inhibitory activity comparable to the highly optimized compounds from the study. However, weak to moderate inhibition cannot be entirely ruled out without experimental validation.
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase.
Enzyme and Substrate Preparation: A solution of xanthine oxidase and its substrate, xanthine, are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
Compound Incubation: The test compound is pre-incubated with the enzyme solution for a specific period.
Reaction Initiation: The reaction is initiated by adding the xanthine substrate.
Measurement: The formation of uric acid, the product of the reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Caption: Workflow for Xanthine Oxidase inhibition assay.
Conclusion and Future Directions
This comparative guide, based on the biological activities of structurally related N-phenylbenzamide derivatives, suggests that N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is a molecule of interest with potential for biological activity.
Antischistosomal Activity: The substitutions on the N-phenyl ring are significant, but the 4-methyl group on the benzamide ring may result in lower potency compared to analogs with electron-withdrawing groups.
Antimicrobial Activity: Moderate activity is plausible, though likely not as potent as derivatives with more optimized substitutions for this effect.
Xanthine Oxidase Inhibition: Potent inhibition is unlikely due to the absence of key pharmacophoric features present in highly active compounds of this class.
Crucially, this analysis is inferential. The synthesis and comprehensive biological evaluation of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide are essential to definitively establish its activity profile. Future research should focus on its in vitro and in vivo testing against a panel of relevant biological targets to validate these predictions and potentially uncover novel therapeutic applications.
References
Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC. (2023, April 4).
An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide - Benchchem.
Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives - New Journal of Chemistry (RSC Publishing).
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC.
Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed. (2023, April 15).
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives.
Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper - Benchchem.
Analytical Confirmation and Structural Differentiation of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the analytical tractability and structural validation workflows of N-(2-ethyl-6-methylphenyl)-4-m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Objective: To objectively compare the analytical tractability and structural validation workflows of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide against its structural analogs, providing a self-validating system for structural confirmation.
Executive Summary & Introduction
Benzanilides (N-phenylbenzamides) are privileged scaffolds in modern drug discovery and agrochemical development, frequently serving as kinase inhibitors, epigenetic modulators, and fungicidal agents. The compound N-(2-ethyl-6-methylphenyl)-4-methylbenzamide (CAS: 198488-87-8), also recognized commercially as , represents a highly sterically hindered secondary amide.
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of such hindered amides. The partial double-bond character of the C-N amide bond, combined with the asymmetric ortho-substituents (ethyl and methyl) on the aniline ring, restricts free rotation. This steric inhibition of resonance forces the aromatic rings out of coplanarity and often leads to atropisomerism or rotameric signal broadening in NMR spectroscopy, complicating its differentiation from close structural analogs [1].
This guide provides a self-validating analytical framework to unequivocally confirm the structure of this target compound, comparing its analytical "performance" (spectral resolution and fragmentation predictability) against two common alternatives: the symmetric N-(2,6-dimethylphenyl)-4-methylbenzamide and the unsubstituted-benzoyl analog N-(2-ethyl-6-methylphenyl)benzamide .
Comparative Structural Analysis: The Alternatives
When screening compound libraries or validating hit-to-lead synthesis, distinguishing between positional isomers and closely related homologs is critical. The asymmetric nature of our target compound inherently increases its analytical complexity compared to symmetric alternatives.
Table 1 summarizes the structural logic and analytical performance of our target versus its primary alternatives.
Table 1: Physicochemical and Analytical Complexity Comparison
Alternative 2: N-(2-ethyl-6-methylphenyl)benzamide
Unsubstituted benzoyl ring
Moderate Complexity: MS/MS yields a generic benzoyl cation ( 105) instead of the highly diagnostic 119 fragment [2].
Experimental Methodologies & Protocols
To establish a self-validating system, we must employ orthogonal analytical techniques. High-Resolution Mass Spectrometry (HRMS) provides the exact mass and connectivity, while Nuclear Magnetic Resonance (NMR) provides the spatial regiochemistry.
Protocol 1: High-Resolution Mass Spectrometry (UPLC-HRMS/MS)
Causality: HRMS confirms the elemental composition (
), but MS/MS is required to prove the connectivity. In benzanilides, collision-induced dissociation (CID) characteristically cleaves the amide C-N bond. The molecular ion loses the aniline derivative to form a resonance-stabilized benzoyl cation [3].
Sample Preparation: Dissolve the synthesized compound in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote efficient protonation
.
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% FA) from 5% to 95% ACN over 5 minutes.
Ionization & Acquisition: Operate the Electrospray Ionization (ESI) source in positive mode. Isolate the precursor ion (
254.15) and apply a normalized collision energy (NCE) of 25-35 eV.
Data Interpretation: Monitor for the characteristic 4-methylbenzoyl cation at
119.05 . (Note: Alternative 2 will yield 105.03).
Protocol 2: Multinuclear and 2D NMR Spectroscopy
Causality: The asymmetric ortho-substitution (ethyl vs. methyl) on the aniline ring breaks the symmetry seen in Alternative 1. 2D HMBC (Heteronuclear Multiple Bond Correlation) is essential to link the alkyl substituents to the specific aromatic carbons, proving they are on the same ring [4].
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
). Expert Insight: DMSO- is chosen over because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between benzanilide molecules, which sharpens the amide N-H proton signal.
1D Acquisition: Acquire a standard 1H NMR spectrum at 298 K (400 or 600 MHz). If severe line broadening is observed due to the significant rotational barrier induced by the ortho-substituents, perform Variable Temperature (VT) NMR at 350 K to achieve the fast-exchange limit and coalesce the rotameric signals[5].
2D Acquisition: Acquire 1H-13C HMBC to observe 2-bond and 3-bond scalar couplings (
and ).
Data Presentation & Logical Workflows
To objectively validate the structure, the 1H NMR splitting patterns must align perfectly with the predicted asymmetry of the target compound.
The following diagrams illustrate the self-validating logic required to confirm the structure of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Analytical workflow for the structural confirmation of hindered benzanilides.
Logical mapping of key 2D HMBC NMR correlations for regiochemical assignment.
Conclusion & Best Practices for Application Scientists
When evaluating the performance of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide against its alternatives, the primary differentiator is its analytical complexity driven by steric hindrance and asymmetry.
Key Takeaways:
Never rely on 1D NMR alone: The presence of an ethyl quartet and a methyl singlet could easily be misinterpreted as a mixture of two different symmetric compounds. 2D HMBC is mandatory to prove these substituents reside on the same aniline ring.
Leverage MS/MS for rapid screening: The
119 fragment is a highly reliable, high-throughput indicator of the 4-methylbenzoyl moiety, instantly differentiating it from unsubstituted benzoyl analogs ( 105).
Manage Rotamers: If peak integration fails due to severe broadening, immediately switch to VT-NMR (350 K) to overcome the rotational barrier of the C-N bond.
By adhering to these self-validating protocols, researchers can ensure absolute structural integrity before advancing this compound into biological screening or formulation stages.
References
AskFilo. "Mass Spectrometry Interpretation of Benzamide." AskFilo Educational Resources. Available at:[Link]
Journal of the American Society for Mass Spectrometry. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." ACS Publications. Available at: [Link]
Scilit. "Substituent Effects on the 1H, 13C, and 15N NMR Spectra of Substituted Benzanilides." Scilit Database. Available at:[Link]
The Journal of Organic Chemistry. "Conformational Switch of Benzanilide Derivative Induced by Acid; Effect of Pentafluorobenzoyl Group." ACS Publications. Available at:[Link]
Validation
A Comparative Guide to the Spectroscopic Interpretation of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of spectroscopic techniques for molecular characterization. We will dissect the anticipated ¹H NMR,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals who require a deep understanding of spectroscopic techniques for molecular characterization. We will dissect the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure and Fragmentation
To logically deconstruct the spectroscopic data, we will consider the molecule in two key fragments: the 4-methylbenzoyl group and the 2-ethyl-6-methylphenyl group , linked by an amide bond.
Figure 1: Molecular fragmentation of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide will exhibit distinct signals for the aromatic and aliphatic protons.
Predicted ¹H NMR Data
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Amide (N-H)
~8.0 - 9.0
Singlet (broad)
1H
Aromatic (4-methylbenzoyl)
~7.7 (d)
Doublet
2H
Aromatic (4-methylbenzoyl)
~7.3 (d)
Doublet
2H
Aromatic (2-ethyl-6-methylphenyl)
~7.1 - 7.2
Multiplet
3H
Ethyl (-CH₂)
~2.6
Quartet
2H
Methyl (4-methylbenzoyl)
~2.4
Singlet
3H
Methyl (2-ethyl-6-methylphenyl)
~2.2
Singlet
3H
Ethyl (-CH₃)
~1.2
Triplet
3H
Interpretation and Comparative Analysis
The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents. The steric hindrance around the amide bond, caused by the ortho-substituents on the phenyl ring, will likely restrict rotation, potentially leading to broader signals for the amide proton and adjacent aromatic protons.
For comparison, let's examine the ¹H NMR data of 4-methylbenzamide and N-benzyl-4-methylbenzamide .
The aromatic protons of the 4-methylbenzoyl group in our target molecule are expected to be in a similar region to those in the reference compounds. The protons on the 2-ethyl-6-methylphenyl ring will be influenced by the electron-donating alkyl groups, shifting them slightly upfield compared to an unsubstituted phenyl ring.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule.
Predicted ¹³C NMR Data
Carbon
Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)
~166
Aromatic (quaternary, C-NH)
~138
Aromatic (quaternary, C-C=O)
~135
Aromatic (quaternary, C-CH₃)
~142
Aromatic (quaternary, C-CH₂CH₃)
~136
Aromatic (CH)
~127 - 130
Ethyl (-CH₂)
~24
Methyl (4-methylbenzoyl)
~21
Methyl (2-ethyl-6-methylphenyl)
~18
Ethyl (-CH₃)
~14
Interpretation and Comparative Analysis
The carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the adjacent oxygen atom. The chemical shifts of the aromatic carbons are influenced by the substituents.
Let's compare this with the ¹³C NMR data of 4-methylbenzamide .
The predicted values for the 4-methylbenzoyl fragment in our target molecule are consistent with the experimental data for 4-methylbenzamide. The carbons of the 2-ethyl-6-methylphenyl group are predicted based on the known additive effects of alkyl substituents on a benzene ring.
IR spectroscopy is a powerful tool for identifying functional groups within a molecule.
Predicted IR Data
Functional Group
Predicted Wavenumber (cm⁻¹)
N-H Stretch (amide)
~3300
C-H Stretch (aromatic)
~3100 - 3000
C-H Stretch (aliphatic)
~2970 - 2850
C=O Stretch (amide I)
~1650
N-H Bend (amide II)
~1550
C=C Stretch (aromatic)
~1600, ~1475
Interpretation and Comparative Analysis
The most characteristic peaks in the IR spectrum will be the N-H and C=O stretching vibrations of the amide group. The position of the C=O stretch can be influenced by hydrogen bonding.
Let's compare with the IR data for 4-methylbenzamide and N-(2,6-dimethylphenyl)acetamide .
The predicted IR absorption bands for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide are in good agreement with the experimental data of the structurally similar compounds.
Mass Spectrometry: Fragmentation and Molecular Weight
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. The molecular weight of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is 253.34 g/mol .
Predicted Fragmentation Pattern
The primary fragmentation pathway for amides is typically cleavage of the amide bond (α-cleavage).
The mass spectrum of 4-methylbenzamide shows a prominent peak at m/z 119, corresponding to the 4-methylbenzoyl cation, and the molecular ion peak at m/z 135.[7] The mass spectrum of 2-ethyl-6-methylaniline shows a molecular ion peak at m/z 135 and a significant fragment at m/z 120 due to the loss of a methyl group.[8]
Based on this, the most abundant fragment peak in the mass spectrum of our target molecule is expected to be at m/z 119 , corresponding to the stable 4-methylbenzoyl cation. A peak at m/z 134 from the other fragment is also anticipated, along with the molecular ion peak at m/z 253 .
Experimental Protocols
To acquire the spectroscopic data discussed, the following general protocols should be followed.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Use standard pulse programs.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR accessory.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a comprehensive, albeit predictive, interpretation of the spectroscopic data for N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. By leveraging fundamental principles and comparing with structurally related molecules, we have established a solid framework for the characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data will serve as a valuable resource for researchers in the field, enabling them to confidently identify and characterize this and similar molecules. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data.
References
PubChem. 4-Methylbenzamide. National Center for Biotechnology Information. [Link]
PubChem. 4-Methyl-N-phenylbenzamide. National Center for Biotechnology Information. [Link]
Supporting Information - N-benzyl-4-methylbenzamide ¹H-NMR spectrum. Royal Society of Chemistry. [Link]
PubChem. 2-Ethyl-6-methylaniline. National Center for Biotechnology Information. [Link]
Hosseini Zare, M. S., et al. (2017). c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. [Link]
PubChem. N-(4-methoxyphenyl)-4-methylbenzamide. National Center for Biotechnology Information. [Link]
Hosseini Zare, M. S., et al. (2017). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. [Link]
Comparative Docking Studies of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide and Commercial SDHI Fungicides
As computational and medicinal chemistry continues to drive the discovery of novel agrochemicals and therapeutics, rigorous in silico benchmarking against established commercial standards is paramount. This guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
As computational and medicinal chemistry continues to drive the discovery of novel agrochemicals and therapeutics, rigorous in silico benchmarking against established commercial standards is paramount. This guide provides an in-depth comparative docking analysis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide , a sterically hindered benzanilide derivative[1], against gold-standard Succinate Dehydrogenase Inhibitors (SDHIs) such as Flutolanil[2] and Mepronil[3].
By dissecting the structural biology of the target and the physicochemical properties of the ligands, this guide elucidates the causal relationships between molecular topology and binding affinity.
Target Biology: The SDH Q-Site Mechanism
Benzanilides exert their biological activity by targeting Succinate Dehydrogenase (SDH, or Complex II), a critical heterotetrameric enzyme that bridges the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain[4].
The primary binding pocket for these inhibitors is the ubiquinone-binding site (Q-site) , which is formed at the structural interface of the iron-sulfur protein subunit (SDHB) and the membrane-anchoring subunits (SDHC and SDHD)[4]. Crystallographic evidence demonstrates that the Q-site features a narrow cavity that anchors the amide core of the inhibitor via a conserved hydrogen-bonding network (typically involving Tyrosine and Serine/Arginine residues), alongside a hydrophobic "tail pocket" that accommodates lipophilic side chains[5].
Fig 1: SDHI Signaling/Metabolic Pathway detailing electron transport inhibition at the Q-Site.
Comparative Ligand Profiling
To understand the docking behavior, we must first analyze the 2D topologies of the test compound versus the commercial standards. The presence, position, and steric bulk of substituents directly dictate the conformational freedom of the central amide bond.
Compound
CAS Number
Aniline Ring Substitution
Benzoyl Ring Substitution
MW ( g/mol )
N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
198488-87-8
2-ethyl, 6-methyl (Di-ortho)
4-methyl (Para)
253.34
Flutolanil (Standard)
66332-96-5
3-isopropoxy (Meta)
2-trifluoromethyl (Ortho)
323.31
Mepronil (Standard)
55814-41-0
3-isopropoxy (Meta)
2-methyl (Ortho)
269.34
Data supported by compound registries[1],[2], and[3].
Self-Validating Computational Docking Protocol
A robust computational protocol cannot rely on blind docking; it must be a self-validating system. The following workflow ensures that the scoring function accurately reproduces known thermodynamic and structural realities before evaluating the novel ligand.
Step 1: Protein Preparation & Refinement
Source: Retrieve the high-resolution crystal structure of Avian mitochondrial complex II co-crystallized with flutolanil (PDB ID: 6MYO)[5].
Processing: Remove crystallographic waters beyond 5 Å of the binding site. Add missing hydrogen atoms and assign protonation states using a pKa predictor at physiological pH (7.4) to ensure the conserved Tyrosine acts as a proper hydrogen-bond donor.
Step 2: Ligand Preparation
Generate 3D conformers for all ligands. Perform energy minimization using the OPLS4 or MMFF94 force field to resolve any high-energy steric clashes prior to docking.
Center the receptor grid box on the coordinates of the native co-crystallized flutolanil[5].
Validation Checkpoint: Extract the native flutolanil and redock it into the prepared grid. The protocol is only validated to proceed if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is < 2.0 Å . This proves the algorithm can successfully navigate the specific energy landscape of the Q-site.
Step 4: Docking Execution
Execute flexible-ligand, rigid-receptor docking utilizing an Extra Precision (XP) scoring function to calculate the binding free energy (ΔG).
The quantitative outputs of the validated docking run highlight stark differences in binding affinities between the commercial standards and the test compound.
As an application scientist, it is not enough to report the scores; we must explain the causality behind them based on physical organic chemistry principles.
The Success of the Standards:
Flutolanil and Mepronil achieve highly negative ΔG values because their topologies are perfectly complementary to the Q-site[5]. Their meta-isopropoxy groups act as lipophilic anchors, inserting deeply into the hydrophobic "tail pocket" of the receptor. Furthermore, because their aniline rings lack di-ortho substitution, the central amide bond can adopt a relatively coplanar conformation with the aromatic rings. This geometry perfectly aligns the amide carbonyl oxygen to accept a strong hydrogen bond from the conserved Tyrosine residue[6].
The Failure of the Test Compound:
Conversely, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide exhibits a drastically weaker binding profile. The causality lies entirely in its di-ortho substitution (2-ethyl, 6-methyl) on the aniline ring.
Conformational Locking: The dense steric bulk of the ethyl and methyl groups clashes severely with the amide carbonyl and N-H proton. To minimize this strain, the molecule is forced to rotate the aniline ring nearly 90° out of the amide plane.
Pharmacophore Disruption: While this orthogonal conformation is entropically pre-organized, it destroys the necessary 3D pharmacophore. The rigid, non-coplanar geometry prevents the amide carbonyl from properly aligning with the Tyrosine hydrogen-bond donor in the narrow Q-site cleft[6].
Lack of Tail Anchoring: Finally, the absence of a meta-alkoxy chain leaves the hydrophobic tail pocket unoccupied, depriving the ligand-receptor complex of massive van der Waals stabilization[5].
References
BenchChem. "A Comparative Analysis of Mepronil and Other Benzanilide Fungicides." BenchChem.
A Researcher's Guide to the Safe Handling of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
An Essential Operational Guide to Personal Protective Equipment, Handling, and Disposal Hazard Assessment: Understanding the Risks Based on the hazard classifications of analogous benzamide compounds, N-(2-ethyl-6-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
An Essential Operational Guide to Personal Protective Equipment, Handling, and Disposal
Hazard Assessment: Understanding the Risks
Based on the hazard classifications of analogous benzamide compounds, N-(2-ethyl-6-methylphenyl)-4-methylbenzamide should be handled as a substance that is potentially hazardous. The primary risks associated with similar compounds include:
Skin Irritation: Direct contact may cause redness, itching, or inflammation.
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1]
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3]
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
It is crucial to operate under the assumption that N-(2-ethyl-6-methylphenyl)-4-methylbenzamide exhibits a similar hazard profile. Therefore, the selection of Personal Protective Equipment (PPE) and handling procedures must be conservative to mitigate these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A systematic approach to PPE is critical. The following table outlines the recommended PPE for handling N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in various laboratory settings.
Operation
Minimum PPE Requirement
Rationale
Weighing and Aliquoting (Solid)
Nitrile gloves, safety glasses with side shields, lab coat
To prevent skin and eye contact with fine powders.
Solution Preparation
Nitrile gloves, chemical splash goggles, lab coat
To protect against splashes of the compound in solution.
Running Reactions
Nitrile gloves, chemical splash goggles, lab coat, work in a fume hood
To contain any potential vapors or aerosols generated during the reaction.
Purification (e.g., Chromatography)
Nitrile gloves, chemical splash goggles, lab coat, work in a fume hood
To protect against splashes and inhalation of solvent and compound vapors.
Handling Concentrated Solutions
Double-gloving (nitrile), chemical splash goggles, lab coat, work in a fume hood
To provide an extra layer of protection against skin contact with high concentrations of the compound.
A Note on Glove Selection
Nitrile gloves are generally recommended for handling a wide range of chemicals. However, it is best practice to consult a glove compatibility chart for the specific solvents being used in conjunction with N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Procedural Guidance: From Benchtop to Disposal
Adherence to standardized procedures is paramount for safety and experimental reproducibility. The following workflow outlines the key steps for handling this compound.
Caption: A step-by-step workflow for the safe handling of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide.
Operational Plan
Pre-Handling:
Review this guide and any available safety information for analogous compounds.
Ensure that a properly functioning chemical fume hood is available.
Assemble all necessary PPE and ensure it is in good condition.
Locate the nearest eyewash station and safety shower.[1]
Handling:
Weighing: If the compound is a solid, weigh it in a fume hood or a balance enclosure to minimize the risk of inhaling dust. Use anti-static weigh paper or a container appropriate for the amount being weighed.
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
Performing Reactions: All manipulations involving the compound should be carried out in a fume hood. Ensure adequate ventilation at all times.[1]
Disposal Plan
Waste Segregation: All waste contaminated with N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, including gloves, weigh paper, and pipette tips, must be disposed of in a designated hazardous waste container.
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste.[1]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Situation
Immediate Action
Skin Contact
Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation
Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill
Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Conclusion: A Culture of Safety
The responsible handling of research chemicals like N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is a cornerstone of scientific excellence. By integrating the principles of hazard assessment, proper PPE utilization, and adherence to established protocols, researchers can create a safe and productive laboratory environment. This guide provides a framework for safe operations; however, it is incumbent upon each researcher to remain vigilant and informed, fostering a culture of safety that extends beyond individual experiments to the entire research community.
References
CDMS.net. (2015, March 16). Safety Data Sheet. Retrieved from [Link]
MAK Chem. (n.d.). Safety Data Sheet. Retrieved from [Link]
Ashland. (2024, July 8). Safety Data Sheet. Retrieved from [Link]